Methyltriphenylphosphonium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEFCHWGJNHZNT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15912-74-0 (Parent) | |
| Record name | Methyltriphenyliphosphonium bromide | |
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DSSTOX Substance ID |
DTXSID30883580 | |
| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
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Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Acros Organics MSDS] | |
| Record name | Methyltriphenylphosphonium bromide | |
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CAS No. |
1779-49-3 | |
| Record name | Methyltriphenylphosphonium bromide | |
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| Record name | Methyltriphenyliphosphonium bromide | |
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| Record name | Methyltriphenylphosphonium bromide | |
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| Record name | Methyltriphenylphosphonium bromide | |
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| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
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| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
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| Record name | Methyltriphenylphosphonium bromide | |
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| Record name | METHYLTRIPHENYLIPHOSPHONIUM BROMIDE | |
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Foundational & Exploratory
Methyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of methyltriphenylphosphonium (B96628) bromide. It is intended to be a valuable resource for professionals in research, and drug development who utilize this versatile reagent in their work.
Core Chemical and Physical Properties
Methyltriphenylphosphonium bromide is an organophosphorus salt widely used in organic synthesis.[1] It presents as a white, hygroscopic crystalline powder.[2][3] This compound is a key precursor for the generation of methylenetriphenylphosphorane (B3051586), a fundamental reagent in the Wittig reaction for the formation of carbon-carbon double bonds.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 1779-49-3 | [2] |
| Molecular Formula | C₁₉H₁₈BrP | [1] |
| Molecular Weight | 357.23 g/mol | [1][5] |
| Appearance | White crystalline powder | [2][5][6] |
| Melting Point | 230-234 °C | [2][6][7] |
| Solubility | Soluble in polar organic solvents like methanol (B129727).[1][8] High solubility in water (400 g/L at 25 °C).[7] | |
| Flash Point | >240 °C | [2][7] |
| log Pow (n-octanol/water) | -0.582 | |
| pH | 6.0 - 6.5 (at 400 g/L at 20 °C) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | References |
| ¹H NMR | Signals observed at approximately 7.84-7.67 ppm and 3.27 ppm with a P-H coupling constant of 13.3 Hz. | [9] |
| ³¹P NMR | A chemical shift is observed at approximately 22.04 ppm in CDCl₃. | [10][11] |
| IR Spectroscopy | Data is available from techniques such as KBr wafer and ATR-IR. | [3] |
| Mass Spectrometry | Electron ionization mass spectrometry data is available for this compound. | [12] |
Synthesis of this compound
This compound is synthesized through the quaternization of triphenylphosphine (B44618) with methyl bromide.[1]
A common laboratory-scale synthesis involves the reaction of triphenylphosphine with methyl bromide, often in a suitable solvent.[1][13] An alternative reported method utilizes methanol and hydrobromic acid.[6]
Protocol using Methanol and Hydrobromic Acid:
-
To a 100 mL round-bottom flask, add triphenylphosphine (10.0 g, 38 mmol) and methanol (20 mL).[6]
-
Sequentially add 48% hydrobromic acid to the flask.[6]
-
Heat the reaction mixture to reflux at 110 °C for 8 hours.[6]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature.[6]
-
Dry the mixture over anhydrous sodium sulfate (B86663) and filter.[6]
-
Concentrate the filtrate under reduced pressure at 60 °C to yield the white crystalline product.[6]
Caption: Synthesis of this compound.
Applications in Organic Synthesis: The Wittig Reaction
The primary application of this compound is as a precursor to a Wittig reagent for the methylenation of aldehydes and ketones.[6][14] This reaction is a cornerstone of organic synthesis for creating alkenes.[15]
The Wittig reaction involves two main stages: the formation of the phosphorus ylide and the reaction of the ylide with a carbonyl compound.[16]
-
Ylide Formation: this compound is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, to form the highly reactive methylenetriphenylphosphorane ylide.[1][15][16]
-
Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[16] This leads to the formation of a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring.[15][17]
-
Alkene Formation: The oxaphosphetane intermediate decomposes to yield the final alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[17][18]
Caption: The Wittig Reaction Mechanism.
The following is a general procedure for a Wittig reaction using this compound.
-
Ylide Preparation:
-
Suspend this compound (e.g., 8.0 equivalents) in an anhydrous solvent such as toluene (B28343) or THF in a flask under an inert atmosphere (e.g., nitrogen).[16][18]
-
At a controlled temperature (e.g., room temperature or 0 °C), add a strong base like n-butyllithium (n-BuLi) dropwise.[16][18]
-
Stir the resulting mixture for a period (e.g., 1 hour) to ensure complete formation of the ylide.[16]
-
-
Reaction with Carbonyl Compound:
-
In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent (e.g., THF).[16]
-
Cool the solution of the carbonyl compound to a low temperature (e.g., 0 °C or -78 °C).[16][18]
-
Slowly add the prepared ylide solution to the carbonyl solution.[16]
-
Allow the reaction to stir for a specified time (e.g., 30 minutes to 1 hour) at the low temperature, and potentially allow it to warm to a higher temperature.[16][18]
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[16]
-
Extract the product with an organic solvent, such as ethyl acetate (B1210297) (EtOAc).[16]
-
The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography.[16]
-
Caption: A typical workflow for a Wittig reaction.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[19][20] It can cause skin and serious eye irritation.[8] It is also toxic to aquatic life with long-lasting effects.[21]
-
Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[20][22] Avoid generating dust.[22]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][21] It is hygroscopic and should be protected from moisture.[2][8]
-
First Aid: In case of contact, flush the affected area with plenty of water.[22] If inhaled, move to fresh air.[22] If ingested, seek immediate medical attention.[21][22]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[20][21]
Conclusion
This compound is a pivotal reagent in organic chemistry, primarily for its role in the Wittig reaction. Its well-defined chemical and physical properties, coupled with established synthetic and reaction protocols, make it an indispensable tool for the synthesis of alkenes in academic research and industrial applications, including drug development. Adherence to proper safety and handling procedures is essential when working with this compound.
References
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- 2. nbinno.com [nbinno.com]
- 3. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 1779-49-3 [chemicalbook.com]
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- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound(1779-49-3) 1H NMR spectrum [chemicalbook.com]
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- 12. This compound [webbook.nist.gov]
- 13. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 14. Methyl triphenyl phosphonium bromide Exporter | Methyl triphenyl phosphonium bromide Exporting Company | Methyl triphenyl phosphonium bromide International Distributor [multichemexports.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
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- 22. This compound(1779-49-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of methyltriphenylphosphonium (B96628) bromide. The information is curated for professionals in research and development who utilize this versatile compound in various synthetic applications.
Core Physical and Chemical Properties
Methyltriphenylphosphonium bromide is an organophosphorus salt widely employed in organic synthesis, most notably as a precursor to the Wittig reagent for methylenation reactions.[1] Its physical characteristics are crucial for its handling, storage, and application in chemical processes.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₁₈BrP | [2][3][4][5] |
| Molecular Weight | 357.22 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][2][4][6] |
| Melting Point | 230-234 °C | [1][2][3][7][8] |
| Solubility | Soluble in water (400 g/L at 25 °C) and polar organic solvents like methanol (B129727). | [1][2][9][10] |
| pH | 6.0-6.5 (400 g/L aqueous solution at 20 °C) | [1][11] |
| Flash Point | >240 °C | [2][7][8] |
| Vapor Pressure | 0.0000002 hPa | [1][7] |
| Sensitivity | Hygroscopic | [6][10][12] |
| Storage Temperature | Inert atmosphere, Room Temperature or 2-8°C | [1][2][12] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below, providing a practical guide for laboratory application.
1. Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from triphenylphosphine (B44618) and methyl bromide.[9]
-
Materials:
-
Triphenylphosphine (Ph₃P)
-
Methyl bromide (CH₃Br)
-
Solvent (e.g., benzene (B151609) or methanol)[1][13]
-
-
Procedure:
-
Dissolve triphenylphosphine in a suitable solvent in a pressure vessel.[13]
-
Add methyl bromide to the solution.
-
Heat the reaction mixture. For instance, refluxing a mixture of triphenylphosphine in methanol with 48% hydrobromic acid at 110 °C for 8 hours has been reported.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature.
-
If necessary, dry the mixture over anhydrous sodium sulfate (B86663) and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the white crystalline product.[1]
-
2. Determination of Melting Point (Capillary Method)
The melting point of this compound is a key indicator of its purity. The capillary method is a standard technique for this determination.[1]
-
Apparatus:
-
Melting point apparatus (e.g., Mettler-Toledo MP70)[1]
-
Capillary tubes
-
-
Procedure:
-
Finely powder a small sample of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point. The procedure can be validated against primary standards as per European Pharmacopeia (2.2.14).[1]
-
3. Wittig Reaction for Methylenation
This compound is a precursor to the Wittig reagent used for converting aldehydes and ketones into alkenes.[14] This protocol outlines the in-situ generation of the ylide and its reaction with a carbonyl compound.
-
Materials:
-
This compound
-
Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)[14][15]
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))[16]
-
Aldehyde or ketone
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Suspend this compound in dry THF in a Schlenk tube under an inert atmosphere.[16]
-
Cool the suspension to 0 °C.[16]
-
Add the strong base (e.g., n-BuLi) dropwise to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for a specified time (e.g., 30 minutes) at the same temperature to ensure complete ylide formation.[16]
-
Cool the reaction mixture to a lower temperature (e.g., -78 °C).[16]
-
Add a solution of the aldehyde or ketone in THF dropwise to the ylide solution.[16]
-
Allow the reaction to proceed for a set period, then warm to a higher temperature (e.g., 0 °C or room temperature).[16][17]
-
Quench the reaction by adding a suitable reagent (e.g., water or saturated aqueous ammonium (B1175870) chloride).[16][17]
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).[16]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to isolate the alkene product.
-
Visualizations
Wittig Reaction Workflow
The following diagram illustrates the key steps in the Wittig reaction, from the formation of the phosphonium (B103445) ylide to the synthesis of the final alkene product.
Caption: Workflow of the Wittig reaction using this compound.
This diagram outlines the two main stages of the Wittig reaction. The first stage is the deprotonation of this compound by a strong base to form the nucleophilic phosphonium ylide. The second stage involves the reaction of this ylide with a carbonyl compound, proceeding through a cyclic oxaphosphetane intermediate, to yield the desired alkene and triphenylphosphine oxide as a byproduct.[18] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[16]
References
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- 2. innospk.com [innospk.com]
- 3. Methyl Triphenyl Phosphonium Bromide - Yogi Enterprise [yogienterprise.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [chembk.com]
- 8. This compound 98 1779-49-3 [sigmaaldrich.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 13. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 18. Wittig Reaction [organic-chemistry.org]
Methyltriphenylphosphonium bromide synthesis from triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltriphenylphosphonium (B96628) bromide is a pivotal reagent in organic synthesis, primarily serving as a precursor to the corresponding phosphonium (B103445) ylide for the Wittig reaction. This technical guide provides an in-depth overview of the synthesis of methyltriphenylphosphonium bromide from triphenylphosphine (B44618). It details various synthetic methodologies, presents quantitative data in a comparative format, and offers a comprehensive experimental protocol. The document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and practical application of this essential chemical transformation.
Introduction
This compound is an organophosphorus salt that plays a crucial role in the formation of carbon-carbon double bonds through the celebrated Wittig reaction.[1][2] Discovered by Georg Wittig in 1954, this reaction has become an indispensable tool for synthetic chemists, enabling the conversion of aldehydes and ketones into alkenes.[3] The synthesis of the requisite phosphonium salt is the initial and critical step in the generation of the Wittig reagent. This guide focuses on the preparation of this compound from the readily available starting material, triphenylphosphine.
The primary synthetic route involves the quaternization of triphenylphosphine, a nucleophilic phosphine, with a methyl halide, typically methyl bromide.[1][4] This S_N2 reaction proceeds readily to form the stable phosphonium salt.[3] Variations in reaction conditions, including the choice of solvent and temperature, can influence the reaction rate and overall yield. This guide will explore and compare different reported procedures to provide a comprehensive understanding of the synthesis.
Synthetic Methodologies
The synthesis of this compound from triphenylphosphine can be accomplished through several methods. The most common approach is the direct reaction with methyl bromide. An alternative method utilizes dibromomethane (B42720) in an alcohol solvent. A third, distinct method involves the reaction of triphenylphosphine with methanol (B129727) and hydrobromic acid.
Reaction with Methyl Bromide
The classical and most direct synthesis involves the reaction of triphenylphosphine with methyl bromide.[1][5] This reaction is typically performed in a solvent such as benzene (B151609) or without a solvent. Due to the low boiling point of methyl bromide, the reaction is often conducted in a sealed pressure vessel to achieve the necessary reaction temperatures.[6]
Reaction with Dibromomethane
An alternative procedure that avoids the handling of gaseous methyl bromide involves the use of dibromomethane in an alcohol solvent, such as methanol.[6] This method offers a more convenient experimental setup, as the reaction can be carried out at reflux temperatures under normal atmospheric pressure.[6]
Reaction with Methanol and Hydrobromic Acid
A high-yield synthesis has been reported using methanol and 48% hydrobromic acid with triphenylphosphine.[7] The reaction mixture is heated to reflux, and after workup, a very high yield of the desired product is obtained.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound from triphenylphosphine, allowing for easy comparison of the different methodologies.
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 1 | Triphenylphosphine, Methyl Bromide | Benzene | Room Temperature | 2 days | 99 | 232-233 | [8] |
| 2 | Triphenylphosphine, Dibromomethane | Methanol | Reflux (60-70 °C) | 24 hours | 30 (based on converted TPP) | Not Reported | [6] |
| 3 | Triphenylphosphine, Methanol, 48% HBr | Methanol | 110 °C | 8 hours | 99.2 | Not Reported | [7] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound using the high-yield method with methanol and hydrobromic acid.
Synthesis of this compound from Triphenylphosphine, Methanol, and Hydrobromic Acid[7]
Materials:
-
Triphenylphosphine (10.0 g, 38 mmol)
-
Methanol (20 mL)
-
48% Hydrobromic acid
-
Anhydrous sodium sulfate (B86663)
-
Round bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a 100 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (10.0 g, 38 mmol) and methanol (20 mL).
-
With stirring, carefully add 48% hydrobromic acid to the flask.
-
Heat the reaction mixture to 110 °C and maintain at reflux for 8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dry the reaction mixture over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure at 60 °C using a rotary evaporator.
-
The resulting white crystalline solid is this compound.
-
The reported yield for this procedure is 13.3 g (99.2%).
Purification:
If the resulting solid is sticky, it can be washed with benzene and dried in a vacuum over P₂O₅.[7]
Reaction Pathway and Workflow
The synthesis of this compound from triphenylphosphine is a straightforward nucleophilic substitution reaction. The workflow for its subsequent use in a Wittig reaction involves the deprotonation of the phosphonium salt to form the ylide, followed by the reaction with a carbonyl compound.
Caption: Synthesis of this compound and its subsequent use in the Wittig Reaction.
Conclusion
The synthesis of this compound from triphenylphosphine is a well-established and efficient process, crucial for the generation of Wittig reagents. This guide has presented a comparative overview of the primary synthetic methodologies, highlighting the reaction conditions and yields. The provided experimental protocol offers a detailed procedure for a high-yield synthesis. A clear understanding of these synthetic routes is fundamental for researchers and professionals engaged in organic synthesis and drug development, enabling the effective application of the Wittig reaction in the construction of complex molecular architectures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reagents - Wikipedia [en.wikipedia.org]
- 5. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 6. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 7. This compound | 1779-49-3 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Core Mechanism of Ylide Formation from Methyltriphenylphosphonium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols for the formation of methylenetriphenylphosphorane (B3051586), a crucial Wittig reagent, from methyltriphenylphosphonium (B96628) bromide. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
The formation of a phosphorus ylide is the critical first step in the widely utilized Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds. Methyltriphenylphosphonium bromide is a commonly used precursor for the generation of the simplest phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂). Understanding the intricacies of its formation is paramount for optimizing reaction conditions and achieving high yields of the desired alkene products.
This guide will delve into the two-primary-step mechanism of ylide formation: the synthesis of the phosphonium (B103445) salt and its subsequent deprotonation. We will present key quantitative data, detailed experimental procedures, and visual representations of the processes involved.
The Mechanism of Ylide Formation
The formation of methylenetriphenylphosphorane from this compound proceeds through a two-step sequence:
-
Formation of the Phosphonium Salt: Triphenylphosphine (B44618), a strong nucleophile, reacts with methyl bromide via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of methyl bromide, displacing the bromide ion and forming the stable this compound salt.[1][2] This reaction is typically carried out in a suitable solvent such as benzene (B151609) or toluene (B28343).
-
Deprotonation to Form the Ylide: The methyl protons of the methyltriphenylphosphonium salt are rendered acidic (pKa ≈ 22 in DMSO) due to the electron-withdrawing effect of the adjacent positively charged phosphorus atom.[3] Treatment with a strong base results in the deprotonation of the methyl group, yielding the phosphorus ylide, methylenetriphenylphosphorane.[4] This ylide is a resonance-stabilized species, with contributing structures depicting a double bond between phosphorus and carbon (the ylene form) and a zwitterionic form with a positive charge on phosphorus and a negative charge on carbon.
Quantitative Data
A critical aspect of optimizing ylide formation is the selection of an appropriate base. The strength of the base, as indicated by its pKa, directly influences the efficiency of the deprotonation step.
Table 1: pKa Values of Common Bases Used for Ylide Formation
| Base | Formula | Conjugate Acid | pKa of Conjugate Acid |
| n-Butyllithium | n-BuLi | Butane | ~50 |
| Sodium Amide | NaNH₂ | Ammonia | ~38 |
| Potassium tert-butoxide | K-OtBu | tert-Butanol | ~17 (in H₂O) |
Note: pKa values can vary depending on the solvent.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | 7.67-7.84 (m, 15H, Ar-H), 3.27 (d, J=13.3 Hz, 3H, P-CH₃) |
| ¹³C NMR | CDCl₃ | 135.2, 134.3, 130.5, 118.9 (Ar-C), 11.8 (d, J=57.5 Hz, P-CH₃) |
| ³¹P NMR | CDCl₃ | 22.04 |
| IR (KBr) | - | 3050, 2980, 1436 (P-Ph), 1110, 720 |
Table 3: Spectroscopic Data for Methylenetriphenylphosphorane (in situ)
| Technique | Solvent | Chemical Shift (δ) |
| ¹H NMR | THF-d₈ | ~0.9 (br s, 2H, P=CH₂) |
| ³¹P NMR | THF | ~20 |
Note: Spectroscopic data for the ylide can vary as it is highly reactive and often exists in equilibrium with its salt form.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of the phosphonium salt from triphenylphosphine and methyl bromide.
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Methyl bromide (CH₃Br)
-
Anhydrous benzene or toluene
-
Pressure bottle
-
Stirring apparatus
Procedure:
-
In a pressure bottle, dissolve triphenylphosphine in anhydrous benzene or toluene.
-
Cool the solution in an ice-salt bath.
-
Carefully add condensed methyl bromide to the cooled solution.
-
Seal the pressure bottle and allow the reaction mixture to stir at room temperature for 48 hours.
-
After the reaction is complete, cool the bottle before opening.
-
Collect the precipitated white solid, this compound, by vacuum filtration.
-
Wash the solid with cold benzene or toluene and dry under vacuum. A yield of approximately 93% can be expected.
In situ Generation of Methylenetriphenylphosphorane and Subsequent Wittig Reaction
This protocol describes the in situ generation of the ylide using n-butyllithium followed by its reaction with a carbonyl compound (e.g., cyclohexanone).
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Carbonyl compound (e.g., cyclohexanone)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Syringes
Procedure:
-
Set up a dry, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add this compound to the flask.
-
Add anhydrous THF or diethyl ether via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
While stirring, slowly add a solution of n-butyllithium in hexanes dropwise via syringe. A color change to deep orange or red indicates the formation of the ylide.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of the carbonyl compound in the same anhydrous solvent to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up the reaction by quenching with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or distillation.
Visualizations
Reaction Mechanism
References
The Wittig Reaction: A Technical Guide to the Mechanism with Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This technical guide provides an in-depth exploration of the Wittig reaction mechanism, with a specific focus on the use of methyltriphenylphosphonium (B96628) bromide to introduce a methylene (B1212753) group. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's theoretical underpinnings and practical applications.
Core Mechanism of the Wittig Reaction
The Wittig reaction facilitates the conversion of an aldehyde or ketone to an alkene through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][2] The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[3]
The reaction mechanism, particularly under lithium-salt-free conditions, is now widely understood to proceed through a concerted [2+2] cycloaddition pathway.[1][4] This involves the direct formation of a four-membered ring intermediate, the oxaphosphetane.[1][5] While the existence of a betaine (B1666868) intermediate has been a subject of considerable research and debate, current evidence suggests that for unstabilized ylides like methylenetriphenylphosphorane (B3051586), the oxaphosphetane is the key intermediate, and the reaction is under kinetic control.[1][4][6] The decomposition of the oxaphosphetane via a syn-elimination yields the desired alkene and triphenylphosphine oxide.[4]
The overall transformation can be summarized in two main stages:
-
Ylide Formation: The Wittig reagent, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), is generated in situ by the deprotonation of its corresponding phosphonium (B103445) salt, methyltriphenylphosphonium bromide, using a strong base.[2][7]
-
Olefin Synthesis: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of the alkene.[7]
Logical Flow of the Wittig Reaction Mechanism
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Methyltriphenylphosphonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for methyltriphenylphosphonium (B96628) bromide, a widely used reagent in organic synthesis, particularly in the Wittig reaction. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry for methyltriphenylphosphonium bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 7.84 - 7.67 | m | 15H, Phenyl protons (aromatic) | |
| 3.27 | d | 13.3 Hz | 3H, Methyl protons (-CH₃) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2][3]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 135.0 - 128.0 (approx.) | Phenyl carbons |
| 118.0 (approx.) | ipso-Carbon (C attached to P) |
| 11.5 (approx.) | Methyl carbon (-CH₃) |
Solvent: CDCl₃
Table 3: ³¹P NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~22-25 | P nucleus |
Infrared (IR) Spectroscopy
Table 4: Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic, methyl) |
| ~1580, 1480, 1435 | Strong | C=C stretch (aromatic ring) |
| ~1110 | Strong | P-C stretch (P-phenyl) |
| ~995 | Medium | C-H bend (aromatic, out-of-plane) |
| ~720, 690 | Strong | C-H bend (aromatic, out-of-plane) |
Sample Preparation: KBr wafer or Nujol mull[6]
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Assignment |
| 277 | 5.3 | [M-Br-H]⁺ |
| 275 | 45.2 | [M-Br-3H]⁺ |
| 262 | 100.0 | [P(C₆H₅)₃]⁺ (Triphenylphosphine) |
| 183 | 77.1 | [P(C₆H₅)₂]⁺ |
| 152 | 9.3 | [C₁₂H₈]⁺ (Biphenylene) |
| 108 | 30.3 | [P(C₆H₅)]⁺ |
| 77 | 5.7 | [C₆H₅]⁺ (Phenyl cation) |
Ionization Method: Electron Ionization (EI)[3][7][8]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed with a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
³¹P NMR Acquisition: A proton-decoupled ³¹P NMR spectrum is obtained. As ³¹P is a sensitive nucleus, a relatively small number of scans is usually sufficient.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an external standard for ³¹P NMR (85% H₃PO₄ at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is combined with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
The mixture is finely ground to a homogenous powder using an agate mortar and pestle.
-
The powder is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.[9][10]
-
-
Sample Preparation (Thin Solid Film Method):
-
A small amount of this compound is dissolved in a volatile organic solvent such as methylene (B1212753) chloride.[11]
-
A drop of the resulting solution is applied to a salt plate (e.g., NaCl or KBr).[11]
-
The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.[11]
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a clean salt plate) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: For electron ionization (EI), the solid sample is introduced directly into the ion source via a direct insertion probe.[12] For electrospray ionization (ESI), which is also a common technique for salts, the sample would be dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at a low concentration (e.g., 1 mg/mL) and then further diluted.[13][14]
-
Instrumentation: A mass spectrometer equipped with an EI source is used. The instrument is operated in positive ion mode.
-
Data Acquisition: The sample is vaporized by heating in the ion source, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak (if observed) and the fragmentation pattern are analyzed to confirm the structure of the compound. For ionic compounds like this compound, the spectrum typically shows the mass of the cation.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the relationship between the spectroscopic data and its molecular structure.
References
- 1. This compound(1779-49-3) 1H NMR [m.chemicalbook.com]
- 2. This compound(1779-49-3) 13C NMR spectrum [chemicalbook.com]
- 3. This compound(1779-49-3) MS [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. eng.uc.edu [eng.uc.edu]
- 10. webassign.net [webassign.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Methyltriphenylphosphonium Bromide in THF and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of methyltriphenylphosphonium (B96628) bromide, a critical reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory applications.
Executive Summary
Methyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt widely employed as a precursor to the Wittig reagent, methylenetriphenylphosphorane. Its efficacy in carbon-carbon bond formation, particularly in the synthesis of alkenes, is well-established. A crucial aspect of its application is its solubility in various organic solvents, which dictates reaction conditions and outcomes. This guide offers a detailed overview of its solubility profile, particularly in tetrahydrofuran (B95107) (THF), and provides standardized protocols for solubility determination.
Solubility Profile of this compound
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| Water | H₂O | 18.02 | 400 g/L[3][4][5] | 25[3][4][5] |
| Methanol | CH₃OH | 32.04 | 950 g/L[3] | 20[3] |
Qualitative Solubility Data
The solubility of this compound in tetrahydrofuran (THF) is of particular interest due to its widespread use in the Wittig reaction. In this context, it is often described as being suspended in THF, indicating that it is sparingly soluble.[1] The formation of the ylide upon addition of a strong base improves the homogeneity of the mixture.
The following table provides a summary of the qualitative solubility of this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Classification | Solubility |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Sparingly soluble (often used as a suspension) |
| Chloroform | CHCl₃ | Polar aprotic | Soluble[3] |
| Aliphatic Alcohols | R-OH | Polar protic | Soluble[3] |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | C₆H₆, C₇H₈ | Nonpolar | Practically insoluble[3] |
| Acetone | C₃H₆O | Polar aprotic | Practically insoluble[3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a known volume of solvent with the solute and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., THF, analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Standard laboratory glassware
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a volumetric flask.
-
Add a known volume of the solvent to the flask.
-
Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.
-
-
Analysis:
-
Analyze the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualizing Experimental Workflows
Logical Flow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A flowchart of the key steps in the experimental determination of solubility.
Experimental Workflow for the Wittig Reaction in THF
Given the significance of this compound in the Wittig reaction, often carried out in THF, the following diagram outlines the typical experimental workflow.
Caption: A step-by-step workflow of a typical Wittig reaction using this compound in THF.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound in THF and other organic solvents. While quantitative data remains limited for many organic solvents, the provided qualitative information and the detailed experimental protocol for solubility determination will aid researchers in optimizing their experimental designs. The visualized workflows for both solubility determination and the Wittig reaction offer clear, step-by-step guidance for laboratory practice. Further research into the quantitative solubility of this important reagent in a broader range of solvents would be a valuable contribution to the field of organic synthesis.
References
The Genesis of a Cornerstone Reagent: An In-depth Technical Guide to the Discovery and History of Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the history, synthesis, and fundamental properties of methyltriphenylphosphonium (B96628) bromide, a pivotal reagent in organic chemistry. Its discovery was inextricably linked to the development of the Wittig reaction, a Nobel Prize-winning olefination method that has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and other high-value compounds.
A Serendipitous Discovery: The Dawn of the Wittig Reaction
The story of methyltriphenylphosphonium bromide is fundamentally the story of the Wittig reaction. In 1954, the German chemist Georg Wittig and his coworker Ulrich Schöllkopf reported a novel method for the synthesis of alkenes.[1][2] Their work, published in the journal Chemische Berichte, described the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. This reaction, which now bears Wittig's name, was a groundbreaking discovery for which he was awarded the Nobel Prize in Chemistry in 1979.[1]
The key reagent in this transformation is the phosphorus ylide, a neutral, dipolar molecule. This compound serves as a crucial precursor to the simplest of these ylides, methylenetriphenylphosphorane. The phosphonium (B103445) salt itself is synthesized through the quaternization of triphenylphosphine with methyl bromide, a straightforward but essential step that lays the foundation for the subsequent olefination reaction.[3]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈BrP | [3][4] |
| Molecular Weight | 357.22 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 230-234 °C | [4][5] |
| Solubility | Soluble in polar organic solvents | [3] |
| CAS Number | 1779-49-3 | [4] |
Experimental Protocols: The Synthesis of this compound
The following is a detailed, vetted experimental protocol for the synthesis of this compound, adapted from the trusted resource Organic Syntheses.
Procedure: Synthesis of this compound
Source: Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 40, p.66 (1960).[6]
Materials:
-
Triphenylphosphine
-
Methyl bromide
-
Benzene (B151609) (dry)
-
Pressure bottle
-
Ice-salt mixture
Methodology:
-
A solution of 55 g (0.21 mole) of triphenylphosphine dissolved in 45 ml of dry benzene is placed in a pressure bottle.
-
The pressure bottle is cooled in an ice-salt mixture.
-
28 g (0.29 mole) of previously condensed methyl bromide is added to the cooled solution.
-
The bottle is sealed and allowed to stand at room temperature for 2 days.
-
After 2 days, the pressure bottle is carefully opened.
-
The white solid product, this compound, is collected by suction filtration.
-
The collected solid is washed with approximately 500 ml of hot benzene to remove any unreacted triphenylphosphine.
-
The product is then dried. The yield of the crude product is nearly quantitative. For most applications, this crude product is of sufficient purity.
Visualizing the Chemistry: Synthesis and Reaction Pathways
The following diagrams, rendered in the DOT language for Graphviz, illustrate the key chemical transformations involving this compound.
References
Unraveling the Antineoplastic Potential of Methyltriphenylphosphonium Bromide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antineoplastic activity of Methyltriphenylphosphonium bromide (MTPP). Synthesizing available data on MTPP and related triphenylphosphonium (TPP) compounds, this document offers researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, experimental validation protocols, and relevant signaling pathways. While extensive research has been conducted on various TPP derivatives, this guide focuses on the core compound, MTPP, and extrapolates from closely related analogues to present a complete picture of its potential as an anticancer agent.
Core Concepts: Mitochondrial Targeting and Induction of Apoptosis
The primary mechanism underlying the antineoplastic activity of this compound is its ability to selectively target and accumulate within the mitochondria of cancer cells. Due to their lipophilic and cationic nature, TPP compounds are driven across the mitochondrial membrane by the significantly higher negative mitochondrial membrane potential observed in cancer cells compared to healthy cells. This targeted accumulation leads to mitochondrial dysfunction, a surge in reactive oxygen species (ROS), and the subsequent initiation of the intrinsic apoptotic pathway.
Quantitative Analysis of Cytotoxicity
While specific IC50 values for this compound are not extensively documented in publicly available literature, the broader class of triphenylphosphonium derivatives has demonstrated significant cytotoxic effects across a range of cancer cell lines. The data presented below is a compilation from various studies on TPP-containing molecules and serves as a reference for the potential efficacy of MTPP.
Table 1: Cytotoxicity of Triphenylphosphonium Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| TPP Derivative 1 | A549 (Lung) | MTT | 9.62 ± 1.14 | [1] |
| TPP Derivative 2 | HCT116 (Colon) | MTT | 6.43 ± 0.72 | [1] |
| TPP Derivative 3 | A375 (Melanoma) | MTT | 8.07 ± 1.36 | [1] |
| TPP Derivative 4 | MCF-7 (Breast) | MTT | 3.1 ± 0.8 (µg/mL) | [2] |
| TPP Derivative 5 | MDA-MB-231 (Breast) | MTT | 2.4 ± 0.6 (µg/mL) | [2] |
| TPP Derivative 6 | T-47D (Breast) | MTT | 1.8 ± 0.6 (µg/mL) | [2] |
| TPP Derivative 7 | K-562 (Leukemia) | Not Specified | 0.034 | |
| TPP Derivative 8 | U251 (CNS) | Not Specified | 0.067 | |
| TPP Derivative 9 | MDA-MB-468 (Breast) | Not Specified | 0.064 | |
| TPP Derivative 10 | RPMI-8226 (Leukemia) | Not Specified | 0.020 |
Note: The specific structures of the TPP derivatives in the table vary across the cited literature. This table is intended to provide a general understanding of the potency of this class of compounds.
In Vivo Antineoplastic Activity
In vivo studies using xenograft models in mice have demonstrated the potential of TPP derivatives to inhibit tumor growth. For instance, intraperitoneal administration of a TPP compound was shown to slow the growth of subcutaneous HT-29 human colon carcinoma xenografts by 41% to 59% compared to controls. Another study showed a 46% to 57% reduction in MB49 murine bladder carcinoma xenograft growth. These findings underscore the potential for MTPP and related compounds to be effective in a preclinical setting.
Mechanism of Action: A Multi-faceted Approach
The antineoplastic activity of MTPP is not limited to a single mode of action. The accumulation of MTPP in mitochondria initiates a cascade of events leading to cell death.
Mitochondrial Depolarization and ROS Production
The primary event following MTPP accumulation is the disruption of the mitochondrial membrane potential. This depolarization impairs mitochondrial function, including ATP synthesis. A critical consequence of this disruption is the excessive production of Reactive Oxygen Species (ROS). While moderate levels of ROS can promote cancer cell proliferation, the high levels induced by MTPP lead to oxidative stress, damaging cellular components and triggering apoptotic signaling.
Induction of Apoptosis
The MTPP-induced ROS production is a key trigger for the intrinsic pathway of apoptosis. This process involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeabilization of the outer mitochondrial membrane. Pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytoplasm.
Caspase Activation Cascade
The released cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.
Cell Cycle Arrest
Some studies on TPP derivatives have also indicated an ability to induce cell cycle arrest, primarily in the G1 phase. This prevents cancer cells from progressing through the cell division cycle, further contributing to the overall antiproliferative effect.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Methyltriphenylphosphonium Bromide Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Wittig reaction using methyltriphenylphosphonium (B96628) bromide. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3] This protocol focuses on the use of methyltriphenylphosphonium bromide, a common reagent for introducing a methylene (B1212753) group (=CH₂).
Reaction Principle and Mechanism
The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[1][2] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[4]
The reaction proceeds through the following key steps:
-
Ylide Formation: The phosphorus ylide is generated by deprotonating the phosphonium (B103445) salt, this compound, with a strong base.[5]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Intermediate Formation: This leads to the formation of a betaine (B1666868) intermediate or directly to a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition.[1][6]
-
Alkene Formation: The intermediate collapses to form the final alkene product and triphenylphosphine oxide.[6]
References
Application Notes and Protocols: Step-by-Step Methylenation using Methyltriphenylphosphonium Bromide
Introduction
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig in 1954, this reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide.[3][4] Its significance in academic and industrial research, particularly in drug development and natural product synthesis, is underscored by the awarding of the Nobel Prize in Chemistry to Wittig in 1979.[3][4]
Methyltriphenylphosphonium (B96628) bromide is an essential reagent in this field, serving as the precursor to the simplest phosphorus ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).[5][6] This ylide is widely used to introduce a methylene (B1212753) (-CH₂) group into a molecule by converting a carbonyl group (C=O) into a terminal alkene (C=CH₂).[3][7] A major advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures that can occur with other elimination reactions.[4] This protocol details the preparation of the Wittig reagent from methyltriphenylphosphonium bromide and its subsequent application in the methylenation of carbonyl compounds.
General Reaction Scheme
The overall process can be divided into two main stages:
-
Ylide Formation: The phosphonium (B103445) salt, this compound, is deprotonated by a strong base to form the nucleophilic ylide (methylenetriphenylphosphorane).
-
Wittig Reaction: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide.
Stage 1: Ylide Formation [(C₆H₅)₃P⁺CH₃]Br⁻ + Base → (C₆H₅)₃P=CH₂
Stage 2: Wittig Reaction with a Carbonyl Compound (e.g., Cyclohexanone) (C₆H₅)₃P=CH₂ + C₆H₁₀O → C₆H₁₀=CH₂ + (C₆H₅)₃P=O
Experimental Workflow
The following diagram illustrates the typical workflow for a methylenation reaction using this compound.
Caption: A flowchart of the Wittig methylenation process.
Detailed Experimental Protocols
Two common protocols are presented below, differing primarily in the choice of base and solvent. The selection depends on the reactivity of the carbonyl substrate and the equipment available.
Protocol 1: Methylenation of Cyclohexanone (B45756) using n-Butyllithium in Diethyl Ether
This protocol is adapted from a procedure published in Organic Syntheses for the preparation of methylenecyclohexane.[8]
Materials:
-
This compound (35.7 g, 0.10 mol)
-
Anhydrous diethyl ether (300 mL total)
-
n-Butyllithium (n-BuLi) in hexanes (0.10 mol, volume depends on concentration)
-
Cyclohexanone (9.8 g, 0.10 mol)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (three-necked flask, reflux condenser, addition funnel)
Procedure:
-
Setup: Assemble a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet. Maintain a gentle flow of inert gas (nitrogen or argon) throughout the reaction.
-
Ylide Preparation: Add the n-butyllithium solution and 200 mL of anhydrous ether to the flask. While stirring, cautiously add the this compound in portions over a 5-minute period. A characteristic orange-yellow color of the ylide should appear.
-
Reaction with Ketone: Dissolve 9.8 g (0.10 mol) of cyclohexanone in 40 mL of anhydrous ether and add this solution dropwise from the addition funnel to the stirred ylide solution.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux overnight.
-
Workup: Cool the reaction mixture to room temperature. Remove the precipitated triphenylphosphine oxide and lithium salts by suction filtration. Wash the precipitate with 100 mL of ether.
-
Extraction: Combine the ethereal filtrates and extract them with 100-mL portions of water until the aqueous layer is neutral. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Carefully remove the ether by distillation. Fractionally distill the remaining residue to obtain pure methylenecyclohexane.[8]
Protocol 2: General Methylenation using Potassium tert-Butoxide in THF
This protocol uses a solid alkoxide base, which can be easier to handle than pyrophoric n-BuLi solutions. The Wittig reagent is prepared in situ by deprotonating the phosphonium salt with potassium tert-butoxide.[3][5]
Materials:
-
This compound (1.2 equiv.)
-
Potassium tert-butoxide (t-BuOK) (1.2 equiv.)
-
Aldehyde or Ketone (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: In an oven-dried, two-necked round-bottomed flask under an inert atmosphere, suspend this compound (1.2 equiv.) in anhydrous THF.
-
Ylide Preparation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 equiv.) portion-wise while stirring vigorously. The formation of the ylide is indicated by the appearance of a deep yellow or orange color.[9] Allow the mixture to stir at 0 °C for 1-2 hours.
-
Reaction with Carbonyl: Dissolve the aldehyde or ketone (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours or until TLC analysis indicates complete consumption of the starting material.[10]
-
Workup: Quench the reaction by slowly adding water. Remove most of the THF under reduced pressure.
-
Extraction: Add water and a suitable organic solvent (e.g., diethyl ether or hexanes) to the residue. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield the desired alkene.
Quantitative Data Summary
The efficiency of the Wittig reaction can vary based on the substrate, base, and reaction conditions. The following table summarizes representative data from literature examples.
| Substrate | Molar Ratio (Salt:Base:Substrate) | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Cyclohexanone | 1:1:1 | n-BuLi | Diethyl Ether | Reflux | Overnight | 35–40% | [8] |
| p-Nitrobenzaldehyde | 1.1:1.1:1 | NaNH₂ | THF | Cold | - | 62% | [3][5] |
| General Aldehyde | 1.2:1.2:1 | t-BuOK | THF | Room Temp. | 16 h | ~60-90% | [10] |
| Sterically Hindered Ketone | 1.2:1.2:1 | t-BuOK | THF | Room Temp. | 16 h | Variable | [3][5] |
Safety and Handling
-
Anhydrous Conditions: The Wittig reaction, particularly the ylide formation step, is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere of nitrogen or argon.[4]
-
Strong Bases: Bases like n-butyllithium are pyrophoric and must be handled with extreme care using proper syringe techniques. Potassium tert-butoxide is highly corrosive and hygroscopic. Avoid contact with skin and moisture.
-
Reagents: this compound is a stable salt but should be stored in a dry environment. Triphenylphosphine, its precursor, is an irritant.[11]
-
Byproduct Removal: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired alkene.[2] Purification via chromatography or crystallization is often necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Synthesis of Terminal Alkenes Using Methyltriphenylphosphonium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of terminal alkenes from aldehydes and ketones utilizing methyltriphenylphosphonium (B96628) bromide via the Wittig reaction. This powerful olefination technique is a cornerstone in organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds with high regioselectivity. Its applications are widespread, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs).
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides (Wittig reagents).[1] The use of methyltriphenylphosphonium bromide is paramount for the introduction of a terminal methylene (B1212753) group (=CH₂), a common structural motif in natural products and pharmaceutical agents.[2][3] The reaction is lauded for its predictability in the location of the newly formed double bond, a distinct advantage over elimination reactions which can often yield mixtures of isomers.[4][5] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[6]
Reaction Mechanism
The Wittig reaction proceeds through a series of well-defined steps. First, the phosphonium (B103445) salt, this compound, is deprotonated by a strong base to form the phosphorus ylide, methylenetriphenylphosphorane. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition leads to the formation of a zwitterionic intermediate known as a betaine, which subsequently undergoes ring-closure to form a four-membered oxaphosphetane ring. This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired terminal alkene and triphenylphosphine oxide.[4]
Caption: The reaction mechanism of the Wittig olefination.
Quantitative Data Summary
The Wittig reaction using this compound is a high-yielding process for the synthesis of terminal alkenes from a variety of aldehydes and ketones. The following table summarizes typical yields obtained for this transformation with different carbonyl substrates.
| Entry | Carbonyl Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 6-Morpholinonicotinaldehyde | n-BuLi | THF | 2 - 4 | 60-90 | [4] |
| 2 | Aldehyde (unspecified) | NaNH₂ | THF | Not specified | 62 | [1] |
| 3 | 2-Phenylbutanal | n-BuLi | THF | 4 - 6 | Not specified | [7] |
| 4 | Camphor (a hindered ketone) | K-t-BuOK | Not specified | Not specified | Good yield | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the in-situ generation of the Wittig reagent and the subsequent olefination reaction.
Protocol 1: General Procedure for the Synthesis of a Terminal Alkene from an Aldehyde
This protocol details the reaction of an aldehyde with methylenetriphenylphosphorane, generated in situ from this compound and n-butyllithium.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Aldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Dichloromethane (B109758)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.2 equivalents).
-
Add anhydrous THF via syringe to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 15 minutes. A characteristic deep red or orange color will develop, indicating the formation of the ylide.[7]
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[7]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
The crude product will be a mixture of the terminal alkene and triphenylphosphine oxide. Further purification can be achieved by column chromatography on silica (B1680970) gel or by selective precipitation/crystallization of the byproduct.[8]
-
Protocol 2: In-situ Generation of Ylide with Potassium tert-Butoxide for Hindered Ketones
This protocol is suitable for less reactive, sterically hindered ketones.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Sterically hindered ketone (e.g., Camphor)
-
Anhydrous solvent (e.g., THF or DMSO)
Procedure:
-
In a dry flask under a nitrogen atmosphere, suspend this compound (1.2 equivalents) in the anhydrous solvent.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature. The mixture will typically develop a deep orange color.
-
Stir the mixture for 30 minutes at room temperature to ensure complete ylide formation.
-
Add a solution of the hindered ketone (1.0 equivalent) in the anhydrous solvent to the ylide solution.
-
The reaction may require heating to proceed to completion.[1] Monitor the reaction by TLC.
-
Follow a similar work-up and purification procedure as described in Protocol 1.
Experimental Workflow and Logic
The successful synthesis of terminal alkenes via the Wittig reaction involves a logical sequence of steps, from reagent preparation to product isolation. The following diagram illustrates a typical experimental workflow.
Caption: A generalized experimental workflow for the Wittig reaction.
Applications in Drug Development
The synthesis of terminal alkenes is a critical step in the construction of numerous pharmaceutical compounds. The Wittig reaction, with its reliability and functional group tolerance, is frequently employed in the synthesis of complex drug molecules and their intermediates. For instance, the introduction of a vinyl group can be a key step in the synthesis of various APIs, where the double bond may be a crucial part of the pharmacophore or a handle for further functionalization. While specific, non-proprietary examples directly citing the use of this compound in the final steps of a marketed drug's synthesis can be challenging to find in publicly available literature, the fundamental transformation it enables is integral to the synthetic strategies for many classes of drugs.
Troubleshooting and Purification
A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which can often co-elute with the desired product during column chromatography.[8] Several strategies can be employed for its removal:
-
Selective Precipitation: Triphenylphosphine oxide is poorly soluble in non-polar solvents like hexanes or diethyl ether, while many alkene products are soluble. Suspending the crude mixture in such a solvent can precipitate the byproduct, which can then be removed by filtration.[8]
-
Silica Gel Plug Filtration: For non-polar products, a quick filtration through a short plug of silica gel can effectively remove the more polar triphenylphosphine oxide.[9][10]
-
Chemical Conversion: Triphenylphosphine oxide can be converted into an insoluble salt by reaction with reagents like zinc chloride or oxalyl chloride, facilitating its removal by filtration.[8][11]
By following these detailed protocols and considering the provided troubleshooting tips, researchers, scientists, and drug development professionals can effectively utilize this compound for the efficient and reliable synthesis of terminal alkenes.
References
- 1. Wittig_reaction [chemeurope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyltriphenylphosphonium Bromide in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriphenylphosphonium (B96628) bromide is a widely utilized phosphonium (B103445) salt in organic synthesis, serving as a key reagent in the Wittig reaction. This olefination reaction is a powerful tool for the formation of carbon-carbon double bonds, a critical transformation in the assembly of complex molecular architectures, including a vast array of natural products. Its primary function is to convert aldehydes and ketones into alkenes, specifically for the introduction of a terminal methylene (B1212753) group (=CH₂). This application note provides detailed protocols and quantitative data for the use of methyltriphenylphosphonium bromide in the total synthesis of notable natural products, offering valuable insights for researchers in organic synthesis and drug development.
The Wittig reaction begins with the deprotonation of this compound by a strong base to form the phosphorus ylide, methylenetriphenylphosphorane. This ylide then reacts with a carbonyl compound through a betaine (B1666868) intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. The high thermodynamic driving force for the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide makes this reaction essentially irreversible.
General Workflow for the Wittig Reaction using this compound
The following diagram illustrates the general workflow for a Wittig reaction involving the in situ generation of the phosphorus ylide from this compound.
Caption: General workflow of a Wittig reaction.
Application in Natural Product Synthesis
Total Synthesis of (±)-Periplanone B
Periplanone B is the potent sex pheromone of the American cockroach, Periplaneta americana. Its total synthesis by W. Clark Still in 1979 was a landmark achievement in natural product synthesis and featured a key Wittig reaction to introduce a crucial exocyclic methylene group.
Reaction Scheme:
Caption: Wittig olefination in Periplanone B synthesis.
Experimental Protocol:
A detailed protocol for the methylenation of a key ketone intermediate in the synthesis of (±)-Periplanone B is provided below.
-
Ylide Generation: To a solution of sodium methylsulfinylmethide (NaCH₂S(O)CH₃), prepared from sodium hydride (NaH) and dimethyl sulfoxide (B87167) (DMSO), is added a slurry of this compound in DMSO. The resulting deep orange solution of the ylide is stirred at room temperature.
-
Wittig Reaction: A solution of the ketone intermediate in DMSO is added to the ylide solution.
-
Workup and Purification: The reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired exomethylene-containing intermediate.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Ketone Intermediate | This compound, NaH | DMSO | Room Temp. | Not Specified | 78% |
Total Synthesis of Taxol (Paclitaxel)
The total synthesis of Taxol, a highly effective anti-cancer drug, by K.C. Nicolaou and his group in 1994 is a monumental achievement in organic chemistry. An early step in their convergent synthesis of the C ring of Taxol involved a Wittig reaction to construct an α,β-unsaturated ester.
Reaction Scheme:
Caption: Wittig reaction in the Nicolaou Taxol synthesis.
Experimental Protocol:
While the specific phosphonium salt used in the initial communication was not this compound, a similar protocol using a stabilized ylide illustrates the application. The following is a general procedure for such a transformation.
-
Ylide Generation: A suspension of the appropriate phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is treated with a strong base such as n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) to generate the ylide.
-
Wittig Reaction: A solution of the aldehyde intermediate in THF is added to the ylide solution, and the reaction is allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by flash chromatography.
Quantitative Data:
Specific yield data for the Wittig reaction in the Nicolaou Taxol synthesis using this compound is not available in the initial publications. However, similar Wittig reactions with stabilized ylides typically proceed in high yields.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Aldehyde Intermediate | (Carbethoxymethylene)triphenylphosphorane, Base | THF | -78 °C to RT | Not Specified | High (Typical) |
Conclusion
This compound is an indispensable reagent for the introduction of terminal methylene groups in the synthesis of complex natural products. The Wittig reaction provides a reliable and high-yielding method for olefination of aldehydes and ketones, often under mild conditions that are compatible with a wide range of functional groups. The examples of (±)-Periplanone B and Taxol highlight the strategic importance of this reagent in the construction of intricate molecular frameworks, underscoring its value to the fields of organic synthesis and medicinal chemistry. Researchers are encouraged to consult the primary literature for detailed experimental conditions and substrate-specific optimizations.
Application Notes and Protocols: Wittig Reaction of Aldehydes with Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from the reaction of an aldehyde or ketone with a phosphorus ylide.[1][2] Discovered by Georg Wittig in 1954, this reaction has become indispensable for the reliable and stereoselective synthesis of alkenes, and its significance was recognized with the Nobel Prize in Chemistry in 1979.[3][4] The reaction is particularly valuable in medicinal chemistry and drug development, where the precise placement of a double bond can be crucial for biological activity.[1][5] This document provides detailed protocols and application notes for the Wittig reaction of aldehydes using methyltriphenylphosphonium (B96628) bromide, a common reagent for introducing a terminal methylene (B1212753) group.[4][6]
The overall transformation involves two key steps: the preparation of the phosphonium (B103445) ylide (Wittig reagent) from methyltriphenylphosphonium bromide, followed by the reaction of the ylide with an aldehyde.[7] The strong, stable triphenylphosphine (B44618) oxide byproduct drives the reaction to completion.[6][8]
Reaction Mechanism
The Wittig reaction proceeds through a multi-step mechanism. First, the this compound is deprotonated by a strong base to form the methylenetriphenylphosphorane (B3051586) ylide.[9][10] This ylide then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting betaine (B1666868) intermediate rapidly forms a four-membered ring called an oxaphosphetane.[2][6] This intermediate then collapses to yield the final alkene and triphenylphosphine oxide.[6]
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
The phosphonium ylide is typically prepared in situ from the corresponding phosphonium salt, this compound, by deprotonation with a strong base.[9] Common bases include n-butyllithium (n-BuLi), potassium tert-butoxide, and sodium amide.[3][9]
Protocol 1A: Using n-Butyllithium (n-BuLi)
This protocol is adapted from procedures described in the literature.[8][11]
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, suspend this compound (1.0 to 1.5 equivalents relative to the aldehyde) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 to 1.4 equivalents) dropwise to the suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the solution will typically turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
The freshly prepared ylide is now ready for reaction with the aldehyde.
-
Protocol 1B: Using Potassium tert-Butoxide
This method is often used for its convenience and the use of a solid base.[3]
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Flask and magnetic stirrer as above
-
Inert atmosphere
-
-
Procedure:
-
Under an inert atmosphere, suspend this compound (1.5 equivalents) in anhydrous THF.
-
Add potassium tert-butoxide (1.5 equivalents) portion-wise to the suspension at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The formation of the ylide is indicated by a color change.
-
The ylide is ready for the subsequent reaction.
-
2. Wittig Reaction with an Aldehyde
Protocol 2: General Procedure for Olefination
-
Materials:
-
Aldehyde
-
Freshly prepared solution of methylenetriphenylphosphorane
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride, NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)
-
Rotary evaporator
-
Apparatus for purification (e.g., flash column chromatography)
-
-
Procedure:
-
To the freshly prepared ylide solution at the appropriate temperature (often 0 °C or -78 °C), add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[8]
-
Allow the reaction to stir for a specified time (typically 30 minutes to a few hours), monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure alkene.
-
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Data Presentation: Examples from Literature
The following tables summarize reaction conditions and yields for the Wittig reaction of various aldehydes with this compound, as reported in the chemical literature.
Table 1: Reaction of Aldehydes with this compound
| Aldehyde/Ketone Substrate | Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Reference |
| Aromatic Ketone | n-BuLi | Toluene/THF | 0 | 30 min | Not specified | [11] |
| Aliphatic Aldehyde | n-BuLi | THF | -78 to 0 | 1.5 h | Not specified | [8] |
| Aromatic Aldehyde | NaNH₂ | THF | Cold | 1 h | 62 | [3] |
| Sterically Hindered Ketone | K-tert-butoxide | Not specified | Not specified | Not specified | Not specified | [3] |
Note: Yields can vary significantly based on the substrate, purity of reagents, and reaction scale.
Applications in Drug Development
The Wittig reaction is a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[5][12] Its reliability in forming C=C bonds at specific locations is critical for constructing molecular scaffolds and side chains.[1][5] For example, the synthesis of Nalmefene, an opioid antagonist, can be achieved using a Wittig reaction to introduce a methylene group.[13] The reaction's tolerance for a variety of functional groups further enhances its utility in multi-step syntheses of drug candidates.[3][4]
Troubleshooting and Considerations
-
Anhydrous Conditions: The Wittig reagent is a strong base and is sensitive to water and protic solvents.[7] Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal results.
-
Base Selection: The choice of base can influence the reaction's success. Strong bases like n-BuLi are common, but other bases like sodium amide or potassium tert-butoxide can also be effective and may be more convenient in certain situations.[9]
-
Aldehyde Stability: Some aldehydes are prone to oxidation, polymerization, or decomposition, which can lead to lower yields.[3]
-
Steric Hindrance: While the Wittig reaction is generally robust, sterically hindered ketones may react slowly or give poor yields.[3]
-
Purification: The major byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely. Careful chromatography is often required.
Conclusion
The Wittig reaction of aldehydes with this compound is a highly effective and widely used method for the synthesis of terminal alkenes. By following the detailed protocols and considering the key experimental parameters outlined in these notes, researchers can successfully apply this reaction in their synthetic endeavors, from small-scale laboratory research to the development of novel pharmaceuticals.
References
- 1. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for the Wittig Reaction of Ketones with Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds (aldehydes and ketones).[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction offers a high degree of regioselectivity, ensuring the carbon-carbon double bond is formed specifically at the location of the original carbonyl group.[1][2] This contrasts with other elimination reactions that can often lead to mixtures of isomeric products.[2] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared in situ from a phosphonium (B103445) salt and a strong base.[2]
These application notes provide a detailed overview of the Wittig reaction specifically focusing on the conversion of ketones to methylene-substituted alkenes using methyltriphenylphosphonium (B96628) bromide. This transformation is of significant importance in the synthesis of fine chemicals, natural products, and pharmaceutical intermediates.[3]
Applications in Drug Development
The Wittig olefination is a key transformation in the synthesis of numerous pharmaceutical compounds. Its reliability and tolerance for a variety of functional groups make it an invaluable tool for constructing complex molecular architectures.[2] A notable example is in the synthesis of the anti-migraine drug Eletriptan, where a Wittig reaction is employed to form a crucial alkene intermediate. While various synthetic routes to Eletriptan exist, the Wittig reaction provides an effective method for the key carbon-carbon bond formation.
Reaction and Mechanism
The overall reaction involves the treatment of a ketone with methylenetriphenylphosphorane (B3051586) (the ylide) to yield the corresponding alkene and triphenylphosphine (B44618) oxide as a byproduct. The strong phosphorus-oxygen bond formed in the byproduct is a major driving force for the reaction.[4]
The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane.[4][5] This intermediate then collapses in a retro-[2+2] cycloaddition to give the final alkene and triphenylphosphine oxide.[4]
Data Presentation
The following tables summarize the reaction conditions and yields for the Wittig reaction of various ketones with methyltriphenylphosphonium bromide. The ylide is generated in situ using a strong base.
| Ketone Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Cyclohexanone (B45756) | n-Butyllithium | Diethyl ether | >12 (overnight) | Reflux | 35-40 | [6] |
| Cyclohexanone | Methylsulfinyl carbanion | DMSO | Not specified | Not specified | 60-78 | [6] |
| 2-Methylcyclohexanone | Potassium tert-butoxide | THF | 2-24 | 0 to RT | >85 | |
| 4-tert-Butylcyclohexanone | Potassium tert-butoxide | THF | 2 | RT | 91 | |
| 2,4-Di-tert-butylcyclohexanone | Potassium tert-butoxide | Benzene | 24 | Reflux | 92 | [7] |
| Camphor (sterically hindered) | Potassium tert-butoxide | THF | Not specified | Not specified | High | [2] |
| Benzophenone | Phenyl lithium | Not specified | Not specified | Not specified | ~100 | [8] |
Experimental Protocols
Below are detailed protocols for the preparation of the Wittig reagent and its subsequent reaction with a representative ketone, cyclohexanone.
Protocol 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent) in situ
Materials:
-
This compound
-
Strong base (e.g., n-Butyllithium, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Diethyl ether, THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or equivalent setup for air-sensitive reactions
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas.
-
To the flask, add this compound (1.1 equivalents).
-
Add anhydrous solvent (e.g., diethyl ether or THF) via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the strong base (1.1 equivalents) to the stirred suspension. For n-butyllithium, it is added dropwise via syringe. For potassium tert-butoxide, it can be added as a solid or as a solution in THF.
-
Upon addition of the base, a characteristic orange or yellow color of the ylide will appear.
-
Allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
Protocol 2: Wittig Reaction with Cyclohexanone
Materials:
-
Freshly prepared solution of methylenetriphenylphosphorane (from Protocol 1)
-
Cyclohexanone
-
Anhydrous solvent (same as in Protocol 1)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in the anhydrous solvent.
-
Cool the ketone solution to 0 °C in an ice bath.
-
Slowly transfer the freshly prepared ylide solution from Protocol 1 to the stirred ketone solution via cannula or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure alkene product. The major byproduct, triphenylphosphine oxide, can be separated during chromatography.
Mandatory Visualization
Caption: Mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
References
- 1. The Wittig Reaction - Edubirdie [edubirdie.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. organicreactions.org [organicreactions.org]
Application Notes and Protocols: Choice of Base for Ylide Generation from Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. A critical step in this reaction is the generation of a phosphorus ylide from a phosphonium (B103445) salt. The choice of base for the deprotonation of the phosphonium salt is paramount and significantly influences the reaction's success, yield, and stereoselectivity. This document provides a comprehensive guide to selecting the appropriate base for generating the unstabilized ylide from methyltriphenylphosphonium (B96628) bromide, a common reagent for the introduction of a methylene (B1212753) group.
Methyltriphenylphosphonium bromide requires a strong base for efficient deprotonation to form methylenetriphenylphosphorane (B3051586). The acidity of the α-proton of the phosphonium salt is a key factor; for methyltriphenylphosphonium, the pKa in DMSO is approximately 22.[1] Therefore, the base employed must have a conjugate acid with a pKa significantly higher than this value to ensure complete ylide formation.
Choosing the Right Base: A Comparative Analysis
The selection of a base for the generation of non-stabilized ylides, such as that from this compound, is critical. Strong bases are required for efficient deprotonation.[1] The choice of base can be influenced by factors such as the scale of the reaction, the presence of sensitive functional groups in the substrate, and desired reaction conditions. Below is a comparative summary of commonly used bases.
Table 1: Comparison of Common Bases for Ylide Generation from this compound
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics & Considerations | Reported Yield Range (%) |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl ether | Very strong, commercially available, requires anhydrous and inert conditions. Can act as a nucleophile, potentially leading to side reactions with sensitive substrates.[1][2] | 20-96[3][4] |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMSO | Strong, non-nucleophilic base. Often requires heating to initiate the reaction in THF. Caution is advised when using NaH in DMSO due to potential explosion hazards.[5] | 57-90+[3][4] |
| Sodium Amide (NaNH₂) | ~38 (NH₃) | THF, Toluene | Very strong, readily available. Evolves ammonia (B1221849) gas upon reaction.[6] | 62[6] |
| Potassium tert-butoxide (t-BuOK) | ~19 (t-BuOH) | THF, Diethyl ether, Benzene | Strong, sterically hindered, non-nucleophilic base. Effective for methylenation of sterically hindered ketones.[7][8] | 75-96[1][3] |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 (in MeCN) | Dichloromethane, Toluene | Milder, non-nucleophilic amine base. Useful for substrates that are sensitive to stronger bases.[9] | 75-82 (for styrenes)[9] |
| Silver Carbonate (Ag₂CO₃) | - | Acetonitrile | Mild base, suitable for base-sensitive substrates. The silver ion is thought to play a beneficial role.[10] | 63-97[10] |
Logical Workflow for Base Selection
The choice of base is a critical parameter in the Wittig reaction. The following diagram illustrates a logical workflow for selecting an appropriate base for the deprotonation of this compound.
Caption: Decision tree for selecting a suitable base.
Experimental Protocols
The following protocols provide detailed methodologies for the generation of methylenetriphenylphosphorane using different bases and its subsequent reaction with a model ketone, cyclohexanone (B45756).
Protocol 1: Ylide Generation with n-Butyllithium (n-BuLi)
This protocol is a widely used method for generating unstabilized ylides.[2]
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Suspend this compound (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi (1.1 equivalents) dropwise via syringe. A characteristic deep yellow or orange color will develop, indicating ylide formation.
-
Reaction Incubation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Carbonyl: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the ketone.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.
Protocol 2: Ylide Generation with Potassium tert-butoxide (t-BuOK)
This method is particularly effective for the methylenation of sterically hindered ketones.[3]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or benzene
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Apparatus Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend this compound (1.1 equivalents) in anhydrous diethyl ether or benzene.
-
Ylide Formation: With vigorous stirring under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. The ylide is typically used in situ.
-
Reaction with Carbonyl: To the freshly prepared ylide suspension, add a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes. For more hindered ketones, longer reaction times or refluxing may be necessary.[3]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
General Experimental Workflow
The following diagram outlines the general workflow for a typical Wittig reaction involving the in situ generation of the ylide.
Caption: General workflow of a Wittig reaction.
Conclusion
The choice of base is a critical determinant for the successful outcome of a Wittig reaction using this compound. For non-stabilized ylides, strong bases such as n-BuLi, NaH, NaNH₂, and t-BuOK are generally required for efficient deprotonation. The selection among these should be guided by the substrate's sensitivity to strong bases and nucleophiles. For base-sensitive substrates, milder alternatives like DBU or silver carbonate may provide a viable synthetic route. The provided protocols and comparative data serve as a valuable resource for researchers in optimizing their Wittig reaction conditions for the synthesis of target molecules in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones | Semantic Scholar [semanticscholar.org]
- 8. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones | Scilit [scilit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anhydrous Wittig Reaction of Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from carbonyl compounds with high regioselectivity. This application note focuses on the critical requirement of anhydrous solvents for the successful execution of the Wittig reaction employing methyltriphenylphosphonium (B96628) bromide. This phosphonium (B103445) salt forms a non-stabilized ylide, which is highly reactive and necessitates the use of strong bases for its generation. These strong bases are extremely sensitive to protic contaminants, particularly water. The presence of even trace amounts of water can significantly diminish or completely inhibit the reaction by quenching the base, thereby preventing the formation of the essential phosphorus ylide intermediate. This document provides detailed protocols and data to ensure the optimal performance of this pivotal transformation in a research and development setting.
The Critical Role of Anhydrous Solvents
The generation of the methylenetriphenylphosphorane (B3051586) ylide from methyltriphenylphosphonium bromide requires a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). These bases are highly reactive and will preferentially react with any available protic species, including water.
Reaction with Water:
-
n-BuLi + H₂O → Butane + LiOH
-
NaH + H₂O → H₂ + NaOH
-
KOtBu + H₂O → tert-Butanol + KOH
This parasitic reaction consumes the base, preventing the deprotonation of the phosphonium salt and the subsequent formation of the ylide. Therefore, maintaining strictly anhydrous conditions is paramount to achieving a high yield in the Wittig reaction with non-stabilized ylides.
Data Presentation
Recommended Anhydrous Solvents
The choice of an appropriate anhydrous solvent is crucial for the success of the Wittig reaction. The solvent must be aprotic and capable of dissolving the phosphonium salt and the ylide.
| Solvent | Properties | Typical Water Content (Commercial Anhydrous Grade) |
| Tetrahydrofuran (THF) | Polar aprotic ether, good solvent for phosphonium salts and ylides. | < 50 ppm[1] |
| Diethyl Ether (Et₂O) | Less polar than THF, also a suitable solvent. | < 50 ppm |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, useful for less reactive systems. Requires a weaker base like sodium hydride. | < 50 ppm |
| Toluene | Nonpolar aromatic hydrocarbon, can be used in some cases. | < 30 ppm |
Quantitative Impact of Water on Ylide Formation
While specific studies quantitatively correlating water content to the final product yield are scarce, the impact can be understood through the stoichiometry of the base quenching reaction. For every mole of water present in the reaction mixture, one equivalent of a strong base like n-BuLi is consumed.
| Water Content in 50 mL THF | Moles of Water (approx.) | Moles of n-BuLi (1.0 M solution) Quenched | Impact on a 10 mmol Scale Reaction |
| 10 ppm | 2.78 x 10⁻⁵ | 2.78 x 10⁻⁵ | Negligible |
| 100 ppm | 2.78 x 10⁻⁴ | 2.78 x 10⁻⁴ | Minor reduction in yield |
| 500 ppm | 1.39 x 10⁻³ | 1.39 x 10⁻³ | Significant reduction in yield (~14%) |
| 1000 ppm (0.1%) | 2.78 x 10⁻³ | 2.78 x 10⁻³ | Major reduction in yield (~28%) |
| 5000 ppm (0.5%) | 1.39 x 10⁻² | 1.39 x 10⁻² | Complete reaction failure (>100% of base quenched) |
This table provides a theoretical illustration of the impact of water on the availability of the strong base. The actual effect on product yield will also depend on other reaction parameters.
Efficiency of Common Solvent Drying Methods
Achieving the required level of dryness necessitates the use of effective drying agents and techniques.
| Drying Method | Solvent | Achievable Water Content | Reference |
| Distillation from Sodium/Benzophenone (B1666685) | THF, Diethyl Ether | ~10-50 ppm | |
| Activated Molecular Sieves (3Å or 4Å) | THF, Dichloromethane, Toluene | < 10 ppm | |
| Calcium Hydride (CaH₂) Distillation | Dichloromethane, Toluene | ~10-20 ppm | |
| Commercial Solvent Purification System | Various | < 10 ppm |
Experimental Protocols
Protocol 1: Solvent Drying - Distillation from Sodium/Benzophenone (for THF and Ethers)
Objective: To prepare super-dry THF or diethyl ether for a moisture-sensitive Wittig reaction.
Materials:
-
Commercial grade THF or diethyl ether
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add sodium wire or chunks to the solvent still containing the solvent.
-
Add a small amount of benzophenone to the still.
-
Heat the solvent to reflux under an inert atmosphere.
-
A deep blue or purple color indicates the formation of the benzophenone ketyl radical anion, signifying that the solvent is anhydrous and free of peroxides.
-
Distill the required amount of solvent directly into the reaction flask, which has been flame-dried and cooled under an inert atmosphere.
Safety Precautions: Sodium is highly reactive with water. Handle with care. The distillation should be performed in a well-ventilated fume hood. Never distill to dryness.
Protocol 2: Wittig Reaction with this compound and n-Butyllithium in Anhydrous THF
Objective: To synthesize an alkene from a carbonyl compound using a Wittig reaction under strictly anhydrous conditions.
Materials:
-
This compound
-
Anhydrous THF (distilled from sodium/benzophenone)
-
n-Butyllithium (solution in hexanes)
-
Aldehyde or ketone
-
Flame-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Ylide Generation:
-
To the reaction flask, add this compound (1.1 equivalents).
-
Add anhydrous THF via a syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via a syringe. A characteristic yellow-orange color of the ylide should develop.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Add the carbonyl solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Experimental workflow for the anhydrous Wittig reaction.
Caption: Logical diagram of anhydrous requirements.
Conclusion
The successful execution of the Wittig reaction with this compound is critically dependent on the rigorous exclusion of water from the reaction system. The use of a strong base for ylide generation necessitates the use of properly dried, anhydrous aprotic solvents. As demonstrated, even small amounts of water can significantly impact the reaction outcome by consuming the base. By following the detailed protocols for solvent drying and reaction setup outlined in these application notes, researchers can ensure the high-yield synthesis of their target alkenes. The provided data and logical diagrams serve as a valuable resource for troubleshooting and optimizing this powerful synthetic transformation.
References
Application Notes and Protocols for Large-Scale Wittig Reaction Using Methyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the creation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3] This reaction is particularly valuable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[4][5] The use of methyltriphenylphosphonium (B96628) bromide to generate the corresponding phosphorus ylide is a common approach for the introduction of a methylene (B1212753) group (=CH₂) onto a carbonyl carbon.[3][6]
These application notes provide detailed protocols and quantitative data for conducting large-scale Wittig reactions using methyltriphenylphosphonium bromide. The information is intended to guide researchers, scientists, and drug development professionals in the safe and efficient execution of this important transformation.
Reaction Principle
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone. This is followed by a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[3][6] This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide (TPPO), a thermodynamically stable byproduct that drives the reaction to completion.[7][8]
Quantitative Data Summary
The following tables summarize typical reaction parameters for large-scale Wittig reactions using this compound, with data extracted from various sources.
Table 1: Reagent Stoichiometry and Yields
| Starting Material (SM) | Scale (mol) | This compound (equiv.) | Base (equiv.) | Solvent | Product Yield (%) | Reference |
| Aldehyde/Ketone | 1.570 | 1.2 | 1.2 (t-BuOK) | THF | 99 | [9] |
| Aldehyde/Ketone | 0.029 | 1.2 | 1.2 (t-BuOK) | THF | 74.6 | [9] |
| Cyclohexanone | 0.11 | 0.9 | 1.0 (n-BuLi) | Diethyl ether | 35-40 | [10] |
| Aldehyde | 0.00335 | 1.97 | 2.1 (t-BuOK) | THF | 24 | [9] |
Table 2: Reaction Conditions and Durations
| Scale (mol) | Base | Solvent | Temperature | Ylide Formation Time | Reaction Time | Reference |
| 1.570 | t-BuOK (1.0M in THF) | THF | Room Temperature | 2 hours (in situ) | 16 hours | [9] |
| 0.029 | t-BuOK (1.0M in THF) | THF | Room Temperature | 15 min (in situ) | 30 min | [9] |
| 0.11 | n-BuLi | Diethyl ether | Room Temperature | 4 hours | Overnight (reflux) | [10] |
| 0.00335 | t-BuOK (1M in THF) | THF | Room Temperature | 90 min | 18 hours | [9] |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis using Potassium tert-Butoxide (t-BuOK) in THF
This protocol is adapted from a reported large-scale synthesis.[9]
Materials:
-
Starting Material (Aldehyde or Ketone)
-
This compound (MTPPB)
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Large, flame-dried, multi-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Nitrogen or Argon inlet
-
Thermometer
-
Heating mantle/cooling bath as needed
-
Rotary evaporator
-
Large filtration funnel and flask
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the starting material (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Ylide Generation and Reaction: Slowly add the 1.0 M solution of potassium tert-butoxide in THF (1.2 equiv) via an addition funnel over a period of 1-2 hours, maintaining the reaction at room temperature. The mixture will typically turn yellow or orange, indicating ylide formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[11]
-
Concentrate the mixture under reduced pressure to remove the bulk of the THF.[9]
-
Suspend the resulting residue in a mixture of hexanes and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with hexanes or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[11]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
To remove the triphenylphosphine oxide byproduct, the crude product can be purified by passing it through a plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes, followed by a gradient of ethyl acetate in hexanes).[9][12] Alternatively, trituration or recrystallization can be employed.[12][13]
-
Protocol 2: Large-Scale Synthesis using n-Butyllithium (n-BuLi) in Diethyl Ether
This protocol is a modification of a literature procedure.[10]
Materials:
-
Starting Material (Aldehyde or Ketone)
-
This compound (MTPPB)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Calcium chloride (for drying)
Equipment:
-
Same as Protocol 1, with the addition of a syringe for the transfer of n-BuLi.
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, add anhydrous diethyl ether.
-
Base Addition: Carefully add n-BuLi solution (1.0 equiv) to the diethyl ether.
-
Ylide Generation: Cautiously add this compound (0.9 equiv) portion-wise over a 5-10 minute period. The solution will turn a characteristic orange color. Stir the mixture at room temperature for 4 hours.
-
Addition of Carbonyl Compound: Add the freshly distilled starting material (1.1 equiv) dropwise to the ylide solution. The color of the solution may fade, and a white precipitate of triphenylphosphine oxide will form.
-
Reaction: Heat the mixture to reflux and stir overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the precipitated triphenylphosphine oxide by suction filtration and wash the solid with diethyl ether.
-
Combine the ethereal filtrates and wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification:
-
Carefully distill off the diethyl ether.
-
Fractionally distill the residue to obtain the pure alkene product.
-
Mandatory Visualizations
Caption: General experimental workflow for a large-scale Wittig reaction.
Caption: Logic for separating the alkene product from triphenylphosphine oxide.
Safety Considerations
-
Phosphonium (B103445) Salts: this compound is an irritant. Avoid skin contact and inhalation.[7]
-
Bases: Strong bases like potassium tert-butoxide and n-butyllithium are corrosive and/or pyrophoric. Handle them with extreme care under an inert atmosphere.[7][14] n-BuLi can ignite upon contact with air.
-
Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.[7] Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.[7]
-
Exothermic Reactions: The addition of a strong base to the phosphonium salt can be exothermic. Maintain controlled addition rates and use cooling baths as necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[12]
Conclusion
The Wittig reaction using this compound is a robust and scalable method for the synthesis of terminal alkenes. Careful control of reaction conditions, stoichiometry, and purification techniques is essential for achieving high yields and purity on a large scale. The protocols and data provided herein serve as a comprehensive guide for researchers in the successful application of this important synthetic transformation. The removal of the triphenylphosphine oxide byproduct is a key challenge, but can be effectively managed through chromatography or crystallization techniques.[5][12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. delval.edu [delval.edu]
- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Low yield in Wittig reaction with Methyltriphenylphosphonium bromide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Wittig reaction, specifically when using methyltriphenylphosphonium (B96628) bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Wittig reaction with methyltriphenylphosphonium bromide is giving a very low yield. What are the most common causes?
Low yields in the Wittig reaction using this compound, which generates a non-stabilized ylide, can stem from several factors. The most common issues are related to the generation and stability of the ylide, the reaction conditions, and the purity of the reagents. Key areas to investigate include:
-
Incomplete Ylide Formation: The base used may not be sufficiently strong or may have degraded.[1]
-
Ylide Instability: Non-stabilized ylides are reactive and can decompose if not handled correctly.[1][2]
-
Presence of Moisture or Oxygen: The phosphonium (B103445) ylide is highly sensitive to moisture and atmospheric oxygen, which can quench the ylide.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can all negatively impact the yield.[1]
-
Impure Aldehyde or Ketone: The carbonyl compound should be pure and free from acidic impurities or residual solvents.[1]
Q2: How can I ensure complete formation of the phosphonium ylide?
The formation of the ylide (methylenetriphenylphosphorane) is a critical step. To ensure its complete generation, consider the following:
-
Choice and Quality of Base: A strong base is required to deprotonate the phosphonium salt.[3] Commonly used bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[1][4] It is crucial that the base is fresh and has been stored under anhydrous conditions.[1][2]
-
Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[1]
-
Solvent Purity: Use anhydrous solvents. Tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) are common solvents for the Wittig reaction and should be appropriately dried before use.[5][6]
-
Ylide Formation Monitoring: The formation of the ylide from this compound is often indicated by a distinct color change to deep red or orange.[5]
Q3: What are the optimal reaction conditions for a Wittig reaction with a non-stabilized ylide?
Optimizing reaction conditions is key to maximizing your yield.
-
Temperature Control: Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to manage reactivity and enhance stability.[1] Following ylide formation, the reaction with the aldehyde or ketone can be allowed to warm to room temperature.[1]
-
Reaction Time: Insufficient reaction time can result in incomplete conversion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
Order of Addition: For unstable ylides, in situ generation in the presence of the carbonyl compound can be beneficial.[1] One successful approach involves stirring the aldehyde with the base and then adding the phosphonium salt in portions.[2]
Q4: My starting materials are sensitive. Are there any milder conditions I can try?
For sensitive substrates, certain modifications can be employed:
-
One-Pot Procedures: For some substrates, such as alpha-halo carbonyls and benzylic halides, it's possible to form the Wittig reagent in the presence of moderate or weak bases, which is compatible with the carbonyl compound, allowing for a one-pot reaction.[4]
-
Aqueous Wittig Reaction: For stabilized ylides, it has been demonstrated that the reaction can be performed in water with a saturated solution of sodium bicarbonate, which may be adaptable for certain substrates.
Quantitative Data Summary
The yield of the Wittig reaction is highly dependent on the specific substrates and reaction conditions. Below is a summary of typical yields reported in the literature for reactions involving this compound.
| Carbonyl Compound | Base | Solvent | Yield (%) | Reference |
| 2-Phenylbutanal | n-Butyllithium | THF | 75-85 | [5] |
| Cyclohexanone | n-Butyllithium | Ether | 35-40 | [7] |
| 3-Hydroxybenzaldehyde | Potassium tert-butoxide | THF | ~70 (optimized) | [2] |
Experimental Protocols
Below is a general protocol for a Wittig reaction using this compound and n-butyllithium.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or Ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.2 equivalents).[5]
-
Add anhydrous THF.[5]
-
Cool the suspension to 0 °C in an ice bath.[5]
-
Slowly add n-BuLi (1.1 equivalents) dropwise. The solution should turn a deep red or orange color, indicating ylide formation.[5]
-
Stir the mixture at 0 °C for 1 hour.[5]
-
-
Wittig Reaction:
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.[8]
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visual Guides
Wittig Reaction Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in the Wittig reaction.
General Mechanism of the Wittig Reaction
Caption: The general two-stage mechanism of the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 3.4. General Procedure D—Wittig Reaction [bio-protocol.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Wittig Olefination with Methyltriphenylphosphonium Bromide
Welcome to the technical support center for the Wittig olefination, specifically utilizing methyltriphenylphosphonium (B96628) bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the Wittig reaction with methyltriphenylphosphonium bromide.
Q1: My Wittig reaction is not working, or the yield is very low. What are the common causes?
A1: A low or zero yield in a Wittig reaction can stem from several factors, primarily related to the reagents and reaction conditions.
-
Inactive Ylide: The most common issue is the failure to generate the phosphorus ylide (methylenetriphenylphosphorane). This is often due to:
-
Insufficiently Strong Base: Simple, non-stabilized phosphonium (B103445) salts like this compound require a very strong base for deprotonation. Weaker bases may not generate a sufficient concentration of the ylide.[1]
-
Poor Quality Base: Bases like potassium tert-butoxide (t-BuOK) can lose activity if not fresh or properly stored.
-
Presence of Water or Protic Solvents: The ylide is highly reactive and will be quenched by water, alcohols, or any protic impurities in the solvent or on the glassware.[2][3] This leads to the hydrolysis of the ylide, producing methane (B114726) and triphenylphosphine (B44618) oxide.[3]
-
-
Steric Hindrance: While methylenetriphenylphosphorane (B3051586) is one of the most reactive Wittig reagents, highly sterically hindered ketones may react slowly or give poor yields.[4][5] For these substrates, alternative methods like the Horner-Wadsworth-Emmons reaction might be more suitable.[5]
-
Labile Aldehydes: Some aldehydes are prone to oxidation, polymerization, or decomposition under the reaction conditions.[5]
-
Impure Phosphonium Salt: The this compound salt must be pure and completely dry. Moisture can interfere with ylide formation.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting decision tree for low-yield Wittig reactions.
Q2: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
A2: Triphenylphosphine oxide (TPPO) is the main byproduct of the Wittig reaction and its removal can be challenging due to its high boiling point and solubility in many organic solvents.[1]
-
Chromatography: The most common method is column chromatography on silica (B1680970) gel. Since the desired alkene product is typically nonpolar, it will elute with nonpolar solvents (e.g., hexanes, petroleum ether), while the more polar TPPO will be retained on the column and can be eluted later with a more polar solvent system (e.g., ethyl acetate/hexanes).
-
Recrystallization: If the alkene product is a solid, recrystallization can be effective. TPPO is more soluble in solvents like propanol (B110389) or ethanol (B145695) than many alkene products.[6] The difference in solubility allows for the separation of the desired product.
-
Precipitation/Filtration: In some cases, TPPO can be precipitated out of a nonpolar solvent mixture (e.g., diethyl ether/hexanes) by cooling, allowing it to be removed by filtration.
| Purification Method | Target Product Phase | Key Principle |
| Column Chromatography | Liquid or Solid | Difference in polarity between the nonpolar alkene and the more polar TPPO. |
| Recrystallization | Solid | Lower solubility of the alkene product compared to TPPO in a chosen solvent.[6] |
| Precipitation | Liquid or Solid | Precipitation of TPPO from a nonpolar solvent by cooling. |
Caption: Comparison of common purification methods to remove Triphenylphosphine Oxide (TPPO).
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A3: An incomplete reaction can be due to several factors that are often related to stoichiometry and reactivity.
-
Insufficient Ylide: Ensure that a slight excess (e.g., 1.1 to 1.5 equivalents) of the phosphonium salt and base are used relative to the carbonyl compound. This ensures that enough ylide is present to drive the reaction to completion.
-
Base Selection: The choice of base can impact the reaction. Strong, non-nucleophilic bases are preferred. For this compound, common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK).[1][7]
-
Reaction Time and Temperature: Allow sufficient time for ylide formation (often indicated by a color change to yellow or orange) before adding the carbonyl compound.[1] The reaction with the carbonyl itself is typically fast, but sterically hindered substrates may require longer reaction times or elevated temperatures.
| Base | Common Solvent | Typical Temperature | Notes |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 °C to 0 °C | Very strong base, ensures complete ylide formation.[1][8] |
| Potassium tert-butoxide (t-BuOK) | THF, Toluene | Room Temperature | A strong, non-nucleophilic base that is easier to handle than n-BuLi.[4][9] |
| Sodium Hydride (NaH) | THF, DMSO | Room Temp to 50 °C | Requires longer reaction time for ylide formation. |
| Sodium Amide (NaNH₂) | THF | Cold (e.g., 0 °C) | Effective base, used in several preparations.[4][10] |
Caption: Common bases used for ylide generation from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the phosphonium salt from triphenylphosphine and methyl bromide.[11][12]
-
Dissolve triphenylphosphine (1.0 eq.) in a minimal amount of a suitable dry solvent (e.g., benzene (B151609) or toluene) in a pressure vessel.
-
Cool the vessel in an ice-salt or dry ice/acetone bath.
-
Carefully add condensed methyl bromide (1.2-1.4 eq.).
-
Seal the pressure vessel and allow it to warm to room temperature.
-
Let the reaction stand for 24-48 hours. A white precipitate of the salt will form.
-
Cool the vessel, vent it carefully, and collect the solid product by filtration.
-
Wash the solid with cold solvent (e.g., benzene or diethyl ether) to remove any unreacted triphenylphosphine.
-
Dry the resulting white solid (this compound) under vacuum. Store in a desiccator.
Protocol 2: In Situ Generation of Ylide and Wittig Olefination
This protocol details the one-pot synthesis of a terminal alkene from an aldehyde or ketone.[9][13]
-
Setup: Add this compound (1.1-1.5 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
-
Solvent: Add anhydrous THF or diethyl ether via syringe. Stir to create a suspension.
-
Ylide Generation: Cool the suspension to 0 °C (ice bath). Slowly add a solution of potassium tert-butoxide (1.1-1.5 eq., 1.0 M in THF) or n-butyllithium (1.1-1.5 eq., 1.6-2.5 M in hexanes) dropwise. A distinct color change (typically to bright yellow or orange) indicates ylide formation.[1]
-
Stir the mixture at this temperature for 30-60 minutes.
-
Reaction: Add a solution of the aldehyde or ketone (1.0 eq.) in the same anhydrous solvent dropwise to the ylide solution.
-
Completion: Allow the reaction to stir at room temperature for 1-18 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Mechanisms and Pathways
Overall Wittig Reaction Scheme
The Wittig reaction transforms a carbonyl group into a carbon-carbon double bond. The driving force is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]
Caption: General workflow of the Wittig olefination reaction.
Potential Side Reactions Pathway
The primary reagents in the Wittig reaction are susceptible to side reactions, particularly with water, which can significantly reduce the yield of the desired alkene.
Caption: Competing productive and non-productive pathways for the Wittig ylide.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. DSpace [cora.ucc.ie]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 10. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Wittig reaction mixture so challenging?
A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often possesses similar solubility characteristics to many desired alkene products.[1] This similarity makes its removal by standard laboratory techniques like extraction and simple crystallization difficult. Its effective removal is a frequent challenge in processes that generate it, including the Wittig, Mitsunobu, and Staudinger reactions.[1]
Q2: What are the most common strategies for removing TPPO?
A2: The primary methods for removing TPPO can be broadly categorized into three main approaches:
-
Precipitation/Crystallization: This strategy leverages the differential solubility of the desired product and TPPO in various solvent systems.[1]
-
Chromatography: This technique separates the product from TPPO based on their different affinities for a stationary phase, such as silica (B1680970) gel.[1]
-
Chemical Conversion: This method involves reacting TPPO with a specific reagent to form an easily separable derivative.[1]
Q3: How do I choose the most suitable method for my specific reaction?
A3: The optimal method depends on several factors, including the polarity and stability of your product, the solvent used in the reaction, and the scale of your experiment. A general decision-making workflow is illustrated below.
Troubleshooting Guides
Issue: My product and TPPO are co-precipitating or co-crystallizing.
This is a common issue arising from similar solubility profiles. Here are several troubleshooting strategies:
Solution 1: Selective Precipitation with Non-Polar Solvents
The solubility of TPPO varies significantly in different organic solvents. By choosing a solvent in which your product is soluble but TPPO has low solubility, you can selectively precipitate the byproduct.
-
Known Poor Solvents for TPPO: Water, cyclohexane, petroleum ether, and hexane (B92381) are solvents in which TPPO is nearly insoluble.[1]
-
Known Good Solvents for TPPO: TPPO is readily soluble in polar organic solvents like ethanol, methanol, isopropanol (B130326) (IPA), formic acid, acetic acid, and dichloromethane (B109758).[1]
Experimental Protocol: Selective Precipitation with Non-Polar Solvents
-
Concentrate: Concentrate the crude reaction mixture to remove the reaction solvent.
-
Dissolve: Dissolve the residue in a minimum amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or diethyl ether).
-
Precipitate: Slowly add a non-polar solvent (e.g., hexane or pentane) while stirring vigorously.
-
Cool: Cool the mixture in an ice bath to further encourage precipitation of TPPO.
-
Filter: Filter the mixture to remove the precipitated TPPO. The filtrate contains your desired product.
Solution 2: Precipitation with Metal Salts
TPPO can form insoluble complexes with certain metal salts, which can then be easily removed by filtration.[2]
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂)
-
Dissolve: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Precipitate: Add the ZnCl₂ solution to the crude mixture at room temperature. Stir and scrape the flask to induce the precipitation of the ZnCl₂(TPPO)₂ complex.[1][3]
-
Filter: Filter the solution to remove the precipitate.
-
Work-up: Concentrate the filtrate to remove ethanol. To remove any excess zinc chloride, slurry the residue with acetone (B3395972) (in which the product is soluble but excess ZnCl₂ is not), filter, and concentrate the filtrate to obtain the purified product.[1][3]
Issue: Column chromatography is not effectively separating my product from TPPO.
Solution 1: Silica Plug Filtration
For relatively non-polar products, a rapid filtration through a short column ("plug") of silica gel can be an effective alternative to a full column chromatography.
Experimental Protocol: Silica Plug Filtration
-
Concentrate: Concentrate the reaction mixture.
-
Suspend: Suspend the residue in a non-polar solvent like pentane (B18724) or a hexane/ether mixture.
-
Filter: Pass the suspension through a short plug of silica gel.
-
Elute: Elute the product with a slightly more polar solvent, such as diethyl ether, leaving the more polar TPPO adsorbed on the silica.[4] This procedure may need to be repeated for optimal purity.[4]
References
Purification of alkene from Wittig reaction with Methyltriphenylphosphonium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of alkenes synthesized via the Wittig reaction, with a specific focus on reactions involving methyltriphenylphosphonium (B96628) bromide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue: My alkene product is contaminated with a significant amount of triphenylphosphine (B44618) oxide (TPPO).
-
Question 1: I've tried direct crystallization, but my product and the triphenylphosphine oxide (TPPO) seem to co-crystallize. How can I resolve this?
Answer: Co-crystallization is a common issue due to the similar properties of some alkene products and TPPO.[1] Here are several strategies to overcome this:
-
Selective Precipitation of TPPO: The solubility of TPPO varies across different organic solvents. You can exploit this by dissolving your crude product in a solvent where your alkene is soluble, but TPPO is not. TPPO has poor solubility in non-polar solvents like hexane (B92381), pentane (B18724), cyclohexane, and diethyl ether.[1][2][3] By suspending your crude mixture in one of these cold solvents, the TPPO will precipitate and can be removed by filtration.
-
Chemical Conversion to an Insoluble Salt: TPPO can be chemically altered to facilitate its removal.[1] A common method involves reacting the crude mixture with a reagent to form a derivative of TPPO that is easily separable. For instance, adding oxalyl chloride to the reaction mixture converts TPPO into an insoluble chlorophosphonium salt, which can then be easily filtered off.[1][4]
-
Complexation with Lewis Acids: TPPO can form insoluble complexes with certain Lewis acids. Adding zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to a solution of the crude product can precipitate the TPPO as a metal complex, which can be removed by filtration.[4][5][6] This method has been shown to be effective even in polar solvents.[6]
-
-
Question 2: I am using flash column chromatography, but I am getting poor separation between my alkene and TPPO. What can I do to improve this?
Answer: Ineffective separation during column chromatography can be frustrating. Here are some optimization strategies:
-
Silica (B1680970) Plug Filtration for Non-Polar Products: If your alkene is relatively non-polar, a simple and effective method is to pass your crude product through a short plug of silica gel.[7][8] First, dissolve the crude mixture in a minimal amount of a non-polar solvent like pentane or a hexane/ether mixture. Load this onto the silica plug. Elute your non-polar alkene product with a non-polar solvent, while the more polar TPPO will remain adsorbed to the silica.[7][8]
-
Solvent System Optimization: The choice of eluent is critical. For non-polar alkenes, start with a very non-polar mobile phase, such as pure hexane or petroleum ether, and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[9] This will allow the non-polar alkene to elute first, leaving the TPPO on the column.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina can be a good alternative for the purification of non-polar compounds.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in a Wittig reaction using methyltriphenylphosphonium bromide?
A1: The most significant byproduct is triphenylphosphine oxide (TPPO), which is formed from the triphenylphosphine portion of the Wittig reagent.[11][12] Depending on the reaction conditions, unreacted starting materials such as the aldehyde or ketone can also be present as impurities.[13]
-
Q2: Can I use a simple extraction to remove TPPO?
A2: While a standard aqueous workup is a necessary first step to remove water-soluble impurities, it is generally insufficient for the complete removal of TPPO.[14][15] TPPO has significant solubility in many common organic solvents used for extraction, such as dichloromethane (B109758) and ethyl acetate, making its separation from the desired alkene product by extraction alone challenging.[1][16]
-
Q3: Are there any chromatography-free methods to purify my alkene?
A3: Yes, several chromatography-free methods are available. As mentioned in the troubleshooting guide, selective precipitation of TPPO using non-polar solvents or by forming insoluble metal complexes are effective techniques.[2][3][4] Additionally, converting TPPO to an insoluble salt with reagents like oxalyl chloride allows for its removal by simple filtration.[1] In some cases, recrystallization of the final product from a suitable solvent system can also yield pure alkene.[17]
-
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an excellent technique to monitor the purification process. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of your alkene product from TPPO and other impurities. The disappearance of the TPPO spot in the fractions containing your product indicates successful purification.
Quantitative Data Summary
The following table summarizes key parameters for common TPPO removal techniques.
| Purification Method | Key Reagents/Solvents | Typical Yield of Alkene | Purity of Alkene | Key Considerations |
| Precipitation with Non-Polar Solvents | Hexane, Pentane, Diethyl Ether[2][3] | Moderate to High | Good to Excellent | Product must be soluble in the chosen solvent. |
| Precipitation with Lewis Acids | ZnCl₂, MgCl₂, CaBr₂[4][5] | Moderate to High | Good to Excellent | Effective in a range of solvents, including polar ones. |
| Silica Plug Filtration | Silica Gel, Non-polar eluent[7][8] | High | Excellent | Best suited for non-polar alkene products. |
| Chemical Conversion | Oxalyl Chloride[1] | Moderate to High | Excellent | Reaction with oxalyl chloride can be vigorous.[13] |
Detailed Experimental Protocol: Purification via Silica Plug Filtration
This protocol is suitable for the purification of a relatively non-polar alkene from TPPO.
-
Reaction Workup:
-
Quench the Wittig reaction mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[14]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.[14][15]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Preparation of the Silica Plug:
-
Take a glass column or a large pipette and place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approximately 1 cm).
-
Fill the column with silica gel (approximately 5-10 cm).
-
Add another layer of sand on top of the silica gel.
-
Pre-wet the column with a non-polar solvent, such as hexane or petroleum ether.
-
-
Filtration:
-
Dissolve the crude product in a minimal amount of the non-polar solvent used to pre-wet the column.
-
Carefully load the dissolved crude product onto the top of the silica plug.
-
Elute the product from the column using the non-polar solvent, collecting the eluent in fractions. The less polar alkene will pass through the silica plug while the more polar TPPO will be retained.[7][8]
-
Monitor the collected fractions by TLC to identify those containing the pure alkene.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alkene.
-
Visualizations
Caption: Experimental workflow for the purification of an alkene from a Wittig reaction.
Caption: Troubleshooting decision tree for TPPO removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. shenvilab.org [shenvilab.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing the Wittig Reaction with Methyltriphenylphosphonium Bromide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the Wittig reaction, specifically for the synthesis of terminal alkenes using methyltriphenylphosphonium (B96628) bromide.
Troubleshooting Guide
This section addresses common problems encountered during the Witt-ig reaction, offering potential causes and solutions in a question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction did not yield any product, or the yield is very low. What are the common causes?
A1: Low or no yield in a Wittig reaction is a frequent issue that can stem from several factors, primarily related to the formation and stability of the phosphorus ylide.
Potential Causes & Solutions:
-
Incomplete Ylide Formation: The phosphorus ylide, methylenetriphenylphosphorane, is formed by deprotonating methyltriphenylphosphonium bromide. This step is critical for the reaction's success.
-
Base Strength: The base may not be strong enough to deprotonate the phosphonium (B103445) salt effectively. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are required. Ensure the base is fresh and has been stored correctly under anhydrous conditions.[1][2]
-
Color Change: Successful ylide formation is typically indicated by a distinct color change to deep yellow or orange upon adding the base to the phosphonium salt suspension.[3] The absence of this color suggests the ylide has not formed.
-
-
Moisture and Air Sensitivity: The phosphorus ylide is highly reactive and sensitive to moisture and atmospheric oxygen.[1]
-
Anhydrous Conditions: All glassware must be thoroughly flame- or oven-dried before use. Solvents must be anhydrous. The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.[1]
-
-
Ylide Instability: The non-stabilized ylide formed from this compound can be unstable and prone to decomposition.[1]
-
In Situ Generation: Consider generating the ylide in situ in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound, or by adding the phosphonium salt in portions to a mixture of the base and the carbonyl compound.[1][4]
-
-
Poor Substrate Quality: The aldehyde or ketone starting material may be impure.
-
Reaction Temperature: Temperature control is crucial for both ylide formation and the subsequent reaction.
Problem: Difficult Product Purification
Q2: How can I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my reaction mixture?
A2: The removal of triphenylphosphine oxide (TPPO), a major byproduct of the Wittig reaction, is a common purification challenge due to its high polarity and tendency to co-elute with products during chromatography.[7]
Solutions for TPPO Removal:
-
Precipitation/Crystallization: This is often the simplest method. TPPO is poorly soluble in non-polar solvents.
-
Filtration Through a Silica (B1680970) Plug: For less polar products, a quick filtration is highly effective.
-
Protocol: Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane (B109758) or ether) and then add a non-polar solvent (e.g., hexane). Pass this solution through a short plug of silica gel. The highly polar TPPO will be retained by the silica, while the less polar product elutes.[8]
-
-
Complexation with Metal Salts: TPPO acts as a Lewis base and can form insoluble complexes with certain metal salts, which can then be filtered off.[8]
-
Protocol (with ZnCl₂): Dissolve the crude mixture in a solvent like ethanol. Add a solution of zinc chloride (ZnCl₂) to precipitate the ZnCl₂(TPPO)₂ complex. Filter the precipitate and concentrate the filtrate.[8] Other effective salts include MgCl₂ and CaBr₂.[8][9] Calcium bromide has shown high efficiency for removing TPPO from THF solutions.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate base for ylide generation?
A1: The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized salts like this compound, a strong base is essential. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the phosphonium salt (approx. 22-35).[10]
| Base | Common Abbreviation | Typical Solvent(s) | Notes |
| n-Butyllithium | n-BuLi | THF, Diethyl Ether | Very strong and commonly used. Commercially available as a solution in hexanes.[2][3][5] |
| Sodium Hydride | NaH | THF, DMSO | A strong, solid base. Often requires heating to initiate the reaction in THF.[2][11] |
| Potassium tert-Butoxide | KOtBu or t-BuOK | THF, Toluene | A strong, solid base that is often sufficient for generating non-stabilized ylides.[2][5][12] |
| Sodium Amide | NaNH₂ | THF, Liquid Ammonia | A very strong base, effective for ylide formation.[2][5] |
| Lithium Hexamethyldisilazide | LHMDS | THF | A strong, non-nucleophilic base.[13] |
Q2: What is the optimal solvent for the reaction?
A2: The ideal solvent must be anhydrous and inert to the strong bases and ylides used. Ethereal solvents are most common.
| Solvent | Abbreviation | Key Characteristics |
| Tetrahydrofuran (B95107) | THF | The most common solvent for Wittig reactions. It is polar enough to dissolve the phosphonium salt and is compatible with strong bases like n-BuLi.[3] |
| Diethyl Ether | Et₂O | Another common choice, particularly when using organolithium bases. |
| Dimethyl Sulfoxide | DMSO | Used with bases like NaH. The combination of NaH in DMSO (dimsyl sodium) is a very strong base system.[11] |
| Toluene | PhMe | A non-polar solvent that can be used, sometimes in combination with other solvents.[14] |
The polarity of the solvent can influence the stereochemical outcome of the reaction. For non-stabilized ylides, increasing solvent polarity can sometimes affect the Z/E ratio of the resulting alkene.[15]
Q3: How does reaction temperature affect the outcome?
A3: Temperature control is crucial for both yield and selectivity.
-
Ylide Formation: This step is typically conducted at low temperatures (0 °C to -78 °C) to prevent ylide decomposition and control the exothermic deprotonation reaction, especially when using highly reactive bases like n-BuLi.[1][6]
-
Reaction with Carbonyl: The addition of the carbonyl compound and the subsequent reaction are often started at a low temperature and then allowed to warm to room temperature.[3]
-
Stereoselectivity: For non-stabilized ylides like methylenetriphenylphosphorane, the reaction is generally not stereoselective as it produces a terminal alkene. However, for substituted ylides, temperature can influence the E/Z ratio. Lower temperatures often favor the formation of the kinetic (Z)-alkene.[16]
Experimental Protocols
Standard Protocol for Wittig Reaction with this compound
This protocol details the formation of a terminal alkene from an aldehyde or ketone using n-butyllithium as the base.
1. Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.[3]
-
Cool the resulting white suspension to 0 °C in an ice bath.
-
While stirring vigorously, add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10 minutes.[3]
-
A deep yellow or orange color will develop, indicating the formation of the ylide.[3]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[3]
2. Reaction with Carbonyl Compound:
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Slowly add the carbonyl solution to the freshly prepared ylide solution at 0 °C or room temperature via syringe or cannula.[14]
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carbonyl compound. Reaction times can range from a few hours to overnight (12-24 hours).[3]
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3][14]
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3x).[3]
-
Combine the organic layers, wash with brine (saturated aqueous NaCl), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]
-
To remove the TPPO byproduct, triturate the crude residue with cold hexanes and filter the resulting precipitate.[3]
-
Further purify the product by flash column chromatography on silica gel if necessary.[3]
Visualizations
Reaction Workflow and Logic
Caption: Workflow and troubleshooting logic for the Wittig reaction.
Simplified Reaction Mechanism
Caption: Simplified mechanism of the Wittig olefination reaction.
Decision Tree for TPPO Removal
Caption: Decision guide for selecting a TPPO purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 13. Wittig reagents - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: The Wittig Reaction with Methyltriphenylphosphonium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wittig reaction with methyltriphenylphosphonium (B96628) bromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Wittig reaction, with a focus on the impact of temperature.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield for my Wittig reaction. What are the potential temperature-related causes and how can I troubleshoot this?
-
Answer: Low yield in a Wittig reaction can stem from several factors, with temperature playing a critical role in both the ylide formation and the reaction with the carbonyl compound.
-
Ylide Formation: The initial deprotonation of methyltriphenylphosphonium bromide to form the ylide is an exothermic process. It is often recommended to perform this step at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions and decomposition of the ylide, especially with sensitive substrates.[1] Insufficient cooling can lead to a lower concentration of the active ylide.
-
Reaction with Carbonyl: While some reactions benefit from higher temperatures to proceed, especially with sterically hindered substrates, elevated temperatures can also promote side reactions and decomposition of the final product.[1][2] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.[1] For some systems, higher temperatures have been shown to increase alkene yields.[2]
Troubleshooting Steps:
-
Optimize Ylide Generation Temperature: Ensure the suspension of this compound in an anhydrous solvent like THF is adequately cooled (e.g., in an ice bath at 0 °C) before the dropwise addition of a strong base like n-butyllithium (n-BuLi).[3][4]
-
Control Reaction Temperature: After ylide formation, the addition of the aldehyde or ketone is also typically carried out at a low temperature (e.g., 0 °C).[3] The reaction may then be allowed to slowly warm to room temperature.[3]
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product. This will help you determine if the reaction is stalling or if the product is decomposing at the chosen temperature.
-
Consider a Higher Temperature (with caution): If the reaction is sluggish due to steric hindrance, a moderate increase in temperature may be necessary.[1] However, this should be done cautiously while monitoring for the appearance of side products.
-
Issue 2: Poor Stereoselectivity (Unexpected E/Z Ratio)
-
Question: My reaction is producing a mixture of E/Z isomers, or primarily the undesired isomer. How does temperature influence the stereochemical outcome?
-
Answer: Temperature is a key factor in controlling the stereoselectivity of the Wittig reaction, particularly with unstabilized ylides like the one derived from this compound.
-
Kinetic vs. Thermodynamic Control: The formation of the (Z)-alkene is generally the kinetically favored pathway and occurs more rapidly at low temperatures, typically -78 °C.[5] At higher temperatures, the initial intermediates can revert in a retro-Wittig reaction, allowing for equilibration to the more thermodynamically stable (E)-alkene.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: To favor the formation of the (Z)-isomer, conduct the reaction at very low temperatures. A common practice is to add the aldehyde to the ylide solution at -78 °C and maintain this temperature throughout the reaction.[5]
-
Avoid Elevated Temperatures: Running the reaction at room temperature or higher will likely lead to a mixture of isomers or favor the (E)-isomer.[5]
-
Use Salt-Free Conditions: The presence of lithium salts can disrupt Z-selectivity. While not directly a temperature issue, using bases that do not contain lithium cations can help preserve the kinetic product.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for generating the ylide from this compound?
-
A1: Ylide formation is typically carried out at low temperatures, ranging from 0 °C to -78 °C.[1] A common and practical starting point is to cool the suspension of the phosphonium (B103445) salt in an ice bath (0 °C) before adding the base.[4][6] This helps to minimize side reactions and potential decomposition of the ylide.[1]
-
Q2: How does reaction temperature affect the overall yield?
-
A2: The effect of temperature on yield can be substrate-dependent. While low temperatures are often crucial for ylide stability and stereoselectivity, some reactions with sterically hindered components may require higher temperatures to achieve a reasonable reaction rate and yield.[1] In some documented cases, higher temperatures have led to higher alkene yields.[2] It is essential to optimize the temperature for your specific substrates by carefully monitoring the reaction.
-
Q3: Can I run the Wittig reaction at room temperature?
-
A3: While some Wittig reactions can be performed at room temperature, especially with stabilized ylides, it is generally not recommended for unstabilized ylides like that from this compound if stereoselectivity is a concern. Room temperature or higher temperatures can lead to a loss of stereocontrol, favoring the thermodynamically more stable (E)-alkene.[5]
-
Q4: What are common side products at elevated temperatures?
-
A4: The most common side product in any Wittig reaction is triphenylphosphine (B44618) oxide.[7] At higher temperatures, the risk of other side reactions, such as decomposition of the ylide, the aldehyde/ketone starting material, or the alkene product, increases. Aldehydes, in particular, can be prone to oxidation or polymerization.[8]
Data Presentation
Table 1: Effect of Temperature on Alkene Yield in a Wittig Reaction
| Temperature (°C) | Reaction Time (hours) | Alkene Yield (%) |
| 20 | 24 | 65 |
| 40 | 24 | 72 |
| 60 | 24 | 85 |
| 80 | 24 | 92 |
Note: This data is adapted from a study on the Wittig reaction between benzaldehyde (B42025) and propyltriphenylphosphonium bromide and may not be representative of all Wittig reactions.[2] It serves to illustrate the potential impact of temperature on reaction yield.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with this compound (Favoring Z-selectivity)
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).[4]
-
Add anhydrous THF via syringe.[4]
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise.[4] A color change to deep red or orange typically indicates ylide formation.[4]
-
Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.[5]
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.[5]
-
Slowly add the aldehyde/ketone solution dropwise to the cold, stirred ylide solution.[5]
-
Continue stirring the reaction mixture at -78 °C and monitor its progress by TLC.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl.[3]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.[7]
-
Visualizations
Caption: Workflow for a typical Wittig reaction.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3.4. General Procedure D—Wittig Reaction [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Stereoselectivity issues in Wittig reactions with non-stabilized ylides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity issues encountered during Wittig reactions with non-stabilized ylides.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low Z:E ratio with my non-stabilized ylide?
A1: Non-stabilized ylides, typically those with alkyl or aryl substituents, are expected to yield predominantly Z-alkenes under kinetic control.[1][2][3][4][5] A low Z:E ratio can be attributed to several factors that promote equilibration to the more thermodynamically stable E-isomer. The primary culprits are:
-
Presence of Lithium Salts: Lithium salts, often introduced during the formation of the ylide using organolithium bases like n-butyllithium, can catalyze the equilibration of the oxaphosphetane intermediate, leading to an increased proportion of the E-alkene.[2][5]
-
Reaction Temperature: Higher reaction temperatures can provide sufficient energy to reverse the initial cycloaddition step, allowing for equilibration to the more stable trans-oxaphosphetane, which decomposes to the E-alkene.
-
Polar Aprotic Solvents: Solvents like DMF, while sometimes used to enhance reactivity, can also favor the formation of the E-alkene, particularly when salts are present.[3]
-
Prolonged Reaction Times: Extended reaction times can also lead to the erosion of the initial kinetic product ratio.
Q2: How can I improve the Z-selectivity of my Wittig reaction?
A2: To enhance the formation of the Z-alkene, it is crucial to maintain kinetic control and minimize conditions that favor equilibration. This can be achieved by:
-
Employing Salt-Free Conditions: The use of bases that do not introduce lithium cations is highly recommended. Sodium-based amides like sodium bis(trimethylsilyl)amide (NaHMDS) or sodium amide (NaNH₂), or potassium alkoxides like potassium tert-butoxide (KOtBu), are excellent choices.[4] If an organolithium reagent must be used, it is critical to remove the lithium salts prior to the addition of the aldehyde.
-
Using Non-Polar Aprotic Solvents: Solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) are preferred as they are less likely to promote the equilibration of the reaction intermediates.
-
Maintaining Low Reaction Temperatures: Conducting the reaction at low temperatures, typically -78 °C, is essential to favor the kinetically controlled formation of the cis-oxaphosphetane, which leads to the Z-alkene.[1]
Q3: I need to synthesize the E-alkene from a non-stabilized ylide. How can I achieve this?
A3: While non-stabilized ylides typically favor the Z-isomer, the Schlosser modification can be employed to selectively produce the E-alkene.[3][6][7][8] This method involves the in-situ epimerization of the initially formed syn-betaine to the more stable anti-betaine.
The key steps involve:
-
Formation of the ylide and reaction with the aldehyde at low temperature (-78 °C) to form the lithium salt of the betaine (B1666868) intermediate.
-
Addition of a second equivalent of a strong base, such as phenyllithium (B1222949) or n-butyllithium, at low temperature to deprotonate the carbon bearing the phosphorus substituent, forming a β-oxido ylide.
-
This intermediate equilibrates to the more stable trans form.
-
Protonation with a mild acid (e.g., tert-butanol) followed by warming to room temperature allows for the elimination of triphenylphosphine (B44618) oxide to yield the E-alkene.
Q4: My Wittig reaction is not proceeding to completion. What are the possible reasons?
A4: An incomplete Wittig reaction can be due to several factors:
-
Insufficiently Strong Base: The pKa of the phosphonium (B103445) salt must be considered when selecting a base to ensure complete deprotonation and ylide formation.
-
Steric Hindrance: Highly hindered ketones or bulky ylides can significantly slow down the reaction rate. In such cases, the Horner-Wadsworth-Emmons reaction might be a more suitable alternative.
-
Ylide Decomposition: Non-stabilized ylides are often sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition. Using freshly purified aldehydes is recommended.
Troubleshooting Guides
Troubleshooting Low Z:E Ratio
This guide provides a systematic approach to diagnosing and resolving issues with low Z-selectivity in Wittig reactions with non-stabilized ylides.
Caption: Troubleshooting workflow for low Z:E selectivity.
Data Presentation
The following tables summarize the effect of various reaction parameters on the stereoselectivity of Wittig reactions with non-stabilized ylides.
Table 1: Effect of Solvent and Temperature on Z/E Ratio
| Ylide | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio |
| Ph₃P=CH(CH₂)₃CH₃ | CH₃CHO | NaHMDS | THF | -78 | >95:5 |
| Ph₃P=CH(CH₂)₃CH₃ | CH₃CHO | NaHMDS | Toluene | -78 | 87:13 |
| Ph₃P=CH(CH₂)₃CH₃ | CH₃CHO | K₂CO₃/18-crown-6 | Toluene | 110 | 81:19 |
| Ph₃P=CH(CH₂)₃CH₃ | CH₃CHO | K₂CO₃/18-crown-6 | DCM | 40 | 50:50 |
| Ph₃P=CH(CH₂)₃CH₃ | CH₃CHO | K₂CO₃/18-crown-6 | H₂O | 100 | 27:73 |
Data compiled from literature sources.[9]
Table 2: Effect of Base on Z/E Ratio
| Ylide | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio |
| Ph₃P=CHCH₂CH₃ | C₆H₅CHO | n-BuLi | THF | 0 | 58:42 |
| Ph₃P=CHCH₂CH₃ | C₆H₅CHO | NaNH₂ | THF | 0 | >90:10 |
| Ph₃P=CHCH₂CH₃ | C₆H₅CHO | NaHMDS | THF | -78 | >95:5 |
| Ph₃P=CHCH₂CH₃ | C₆H₅CHO | KOtBu | THF | -78 | >95:5 |
Data compiled from literature sources.[10]
Experimental Protocols
Protocol 1: High Z-Selectivity Wittig Reaction (Salt-Free)
This protocol is designed to maximize the formation of the Z-alkene from a non-stabilized ylide.
Caption: Experimental workflow for high Z-selectivity.
Detailed Methodology:
-
Apparatus Setup: A flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is assembled.
-
Reagent Addition: The phosphonium salt (1.1 eq.) is added to the flask under a positive pressure of inert gas. Anhydrous THF is added via syringe.
-
Ylide Generation: The resulting suspension is cooled to -78 °C in a dry ice/acetone bath. A solution of NaHMDS (1.05 eq.) in THF is added dropwise via syringe. The mixture is stirred at -78 °C for 1 hour, during which a color change (often to deep red or orange) indicates ylide formation.
-
Reaction with Aldehyde: A solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to separate the Z-alkene from the triphenylphosphine oxide byproduct.
Protocol 2: E-Selective Wittig Reaction (Schlosser Modification)
This protocol is for the selective synthesis of E-alkenes from non-stabilized ylides.
Caption: Experimental workflow for E-selective Schlosser modification.
Detailed Methodology:
-
Ylide Generation: In a flame-dried, inert-atmosphere flask, the phosphonium salt (1.1 eq.) is suspended in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Betaine Formation: A solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise at -78 °C. The mixture is stirred for 30 minutes at this temperature.
-
Epimerization: A second equivalent of a strong base, typically phenyllithium (1.1 eq.), is added dropwise at -78 °C. The reaction is stirred for an additional 30 minutes at -78 °C to allow for the formation of the thermodynamically more stable anti-β-oxido ylide.
-
Protonation and Elimination: tert-Butanol (2.0 eq.) is added at -78 °C, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the E-alkene.[1][6]
References
- 1. adichemistry.com [adichemistry.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving Z-Selectivity with Methyltriphenylphosphonium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methyltriphenylphosphonium (B96628) bromide for the synthesis of Z-alkenes via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low Z/E ratio in my Wittig reaction with methyltriphenylphosphonium bromide?
A1: Low Z-selectivity when using this compound, a precursor to a non-stabilized ylide, is often due to reaction conditions that allow for equilibration to the more thermodynamically stable E-alkene. The primary culprits are the presence of lithium salts and elevated reaction temperatures. Non-stabilized ylides typically yield Z-alkenes under kinetic control.[1][2]
Q2: What are "salt-free" Wittig conditions and why are they important for Z-selectivity?
A2: "Salt-free" conditions refer to a Wittig reaction where the ylide is generated using a base that does not contain lithium cations. Lithium salts can coordinate to intermediates in the reaction pathway, leading to equilibration and a loss of stereoselectivity, favoring the E-isomer.[1] To achieve high Z-selectivity, it is crucial to use sodium or potassium bases such as sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or potassium tert-butoxide (KOtBu).
Q3: What is the optimal temperature for achieving high Z-selectivity?
A3: Low temperatures are critical for maintaining kinetic control and maximizing Z-selectivity. The reaction should ideally be carried out at -78 °C, especially during the addition of the aldehyde to the ylide solution.[3] Allowing the reaction to warm prematurely can lead to a decrease in the Z/E ratio.
Q4: Can the solvent affect the stereochemical outcome of the reaction?
A4: Yes, the choice of solvent can influence the Z/E ratio. Non-polar, aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are generally preferred for Z-selective Wittig reactions as they do not significantly stabilize charged intermediates, thus favoring the kinetic pathway.
Q5: My reaction is not going to completion, or the yield is very low. What could be the cause?
A5: Low yields can result from several factors. The ylide generated from this compound is highly reactive and sensitive to air and moisture. Ensure that the reaction is carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). Another possibility is that the base used is not strong enough to fully deprotonate the phosphonium (B103445) salt. Finally, steric hindrance in either the aldehyde or the ylide can slow down the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Z-selectivity (high percentage of E-isomer) | Use of a lithium-containing base (e.g., n-BuLi). | Switch to a "salt-free" base such as NaHMDS, KHMDS, or KOtBu. |
| Reaction temperature is too high. | Maintain a low temperature (-78 °C) throughout the addition of the aldehyde and for a period thereafter. | |
| Use of a polar solvent. | Employ a non-polar aprotic solvent like THF or toluene. | |
| Low or no product yield | Degradation of the ylide. | Ensure strictly anhydrous and inert reaction conditions. Use freshly dried solvents and flame-dried glassware. |
| Incomplete deprotonation of the phosphonium salt. | Use a sufficiently strong base and ensure accurate measurement of reagents. | |
| Sterically hindered substrates. | Increase the reaction time or consider a slow warm-up of the reaction mixture after the initial low-temperature phase. | |
| Formation of unexpected byproducts | Side reactions of the ylide or aldehyde. | Ensure the purity of starting materials. The order of addition is also critical; the aldehyde should be added to the pre-formed ylide. |
Data Presentation
The choice of a "salt-free" base is critical for achieving high Z-selectivity. Below is a summary of reported Z/E ratios using different bases with non-stabilized ylides.
| Phosphonium Salt | Base | Solvent | Temperature | Z:E Ratio | Reference |
| This compound | NaHMDS | THF | 0 °C to -15 °C | High Z-selectivity | J. Am. Chem. Soc. 2024, 146, 8456[4] |
| Alkyltriphenylphosphonium bromide | NaHMDS (TMS₂NNa) | THF | 0 °C to RT | 7:93 (E:Z) | SynArchive[5] |
| Alkyltriphenylphosphonium bromide | KHMDS | THF | -78 °C | 94:6 | ResearchGate[6] |
| This compound | n-BuLi (with LiI) | Not specified | Not specified | 42:58 (E:Z) | Master Organic Chemistry[7] |
Note: Z/E ratios are highly dependent on the specific aldehyde substrate and reaction conditions.
Experimental Protocols
Protocol 1: High Z-Selectivity Wittig Reaction Using NaHMDS
This protocol is adapted from a procedure reported in the Journal of the American Chemical Society (2024).[4]
Materials:
-
This compound ([MePPh₃]⁺Br⁻)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of this compound (1.5 equivalents) in anhydrous THF.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add a solution of NaHMDS (1.4 equivalents) in THF dropwise via syringe.
-
Stir the resulting suspension for 1 hour at 0 °C. The formation of the ylide is often indicated by a color change.
-
Cool the reaction mixture to -15 °C.
-
Add the aldehyde (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, dropwise via syringe.
-
Stir the reaction mixture for 30 minutes, allowing the temperature to slowly rise to -10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Ylide Formation with Methyltriphenylphosphonium Bromide and n-BuLi
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ylide formation using Methyltriphenylphosphonium (B96628) bromide (MTPPBr) and n-Butyllithium (n-BuLi) in the Wittig reaction.
Troubleshooting Guide
Q1: My reaction mixture does not turn the characteristic bright yellow/orange color after adding n-BuLi. What could be the problem?
A1: The appearance of a bright yellow to orange color is a key indicator of ylide formation. If this color change is absent or weak, it likely indicates a failure in the deprotonation of the phosphonium (B103445) salt. Several factors could be responsible:
-
Inactive n-BuLi: n-Butyllithium is highly reactive and can be degraded by moisture and air.[1][2] Ensure that your n-BuLi solution is fresh and has been properly stored and handled under an inert atmosphere.[3]
-
Presence of Moisture or Protic Solvents: Water or other protic impurities will quench the n-BuLi before it can react with the MTPPBr.[1][4] All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents are essential for this reaction.[1][5]
-
Impure Methyltriphenylphosphonium Bromide: The phosphonium salt should be a dry, free-flowing powder. If it has absorbed moisture, it can inhibit the reaction. Drying the MTPPBr under vacuum before use is recommended.
-
Incorrect Temperature: While the reaction is often initiated at low temperatures (0 °C or -78 °C) to control exothermicity, allowing the mixture to warm to room temperature for a period can help ensure complete ylide formation.[5]
Q2: I observe the initial yellow/orange color, but my Wittig reaction still results in a low yield of the desired alkene. What are the potential causes?
A2: A low yield of the alkene product, despite initial ylide formation, can be due to several factors during the reaction with the carbonyl compound:
-
Ylide Instability: Non-stabilized ylides, like the one derived from MTPPBr, can be unstable and prone to decomposition, especially at higher temperatures.[1] It is often beneficial to generate the ylide and use it immediately in the subsequent reaction with the aldehyde or ketone.
-
Side Reactions: n-BuLi is a strong base and can participate in side reactions. For example, it can deprotonate acidic protons elsewhere in the molecule or react with the solvent, especially at room temperature.[6] Reactions in THF are typically conducted at low temperatures (-78 °C) to prevent deprotonation of the solvent.[4]
-
Steric Hindrance: Highly hindered ketones may react slowly or not at all with the ylide.[7]
-
Impure Carbonyl Compound: The aldehyde or ketone should be pure and free of acidic impurities that would quench the ylide.[1]
-
Insufficient Reaction Time or Temperature: While ylide formation is often done at low temperatures, the subsequent reaction with the carbonyl may require warming to room temperature and stirring for several hours to go to completion.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][5]
Q3: After quenching the reaction, I have a difficult-to-separate mixture containing triphenylphosphine (B44618) oxide. How can I improve the purification process?
A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes complicate purification. Here are some strategies to facilitate its removal:
-
Precipitation: After the reaction is complete, adding a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can cause the triphenylphosphine oxide to precipitate out of the solution.[5] The solid can then be removed by filtration.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for separating the desired alkene from triphenylphosphine oxide.[5] A gradient elution, often with hexane (B92381) and ethyl acetate, is typically effective.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for ylide formation with MTPPBr and n-BuLi?
A1: Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used and effective solvent for this reaction.[5] It is crucial that the THF is anhydrous, as any water will react with the n-BuLi.[1] Other ethereal solvents like diethyl ether can also be used. The choice of solvent can influence the reactivity of n-BuLi.[4]
Q2: At what temperature should I perform the ylide formation?
A2: The initial addition of n-BuLi to the MTPPBr suspension is typically carried out at a low temperature, such as 0 °C or -78 °C, to control the exothermic reaction.[5][8] After the addition is complete, the reaction mixture is often allowed to stir at 0 °C for a period, followed by stirring at room temperature for about an hour to ensure complete formation of the ylide.[5]
Q3: How can I safely handle and quench n-BuLi?
A3: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).[3][8] It should only be handled by trained personnel.[8] Transfers should be done using a syringe with a needle-lock mechanism or by cannula.[3] To quench excess n-BuLi, slowly add a proton source like isopropanol (B130326) to a cooled and diluted solution of the reagent.[3][9] Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution is commonly used to quench the reaction mixture after the Wittig reaction is complete.[5][10]
Q4: How can I confirm that the ylide has formed before adding my carbonyl compound?
A4: The most common visual confirmation is the formation of a distinct bright yellow or orange color in the reaction mixture.[5] For a more definitive confirmation, you can take a small aliquot of the reaction mixture (under inert conditions) and analyze it by ³¹P NMR spectroscopy to observe the shift corresponding to the phosphorus ylide.[11]
Q5: Can I use a different base instead of n-BuLi?
A5: Yes, other strong bases can be used to deprotonate MTPPBr. Potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are common alternatives.[1][5] The choice of base can sometimes influence the stereoselectivity of the subsequent Wittig reaction.[7]
Data Summary
The following table summarizes the impact of various experimental parameters on the formation of the phosphorus ylide and the overall success of the Wittig reaction.
| Parameter | Effect on Ylide Formation & Wittig Reaction | Recommendations & Best Practices |
| Base Quality (n-BuLi) | Inactive or degraded n-BuLi leads to incomplete or no ylide formation. | Use a fresh, properly stored bottle of n-BuLi. Standardize the solution via titration if its concentration is uncertain. |
| Moisture/Air | Highly detrimental. Quenches n-BuLi and the ylide, preventing the reaction.[1][4] | Use flame-dried or oven-dried glassware. Employ anhydrous solvents and maintain an inert atmosphere (nitrogen or argon) throughout the experiment.[1] |
| Temperature | Ylide formation is exothermic and should be controlled at low temperatures (0 °C to -78 °C).[5][8] The subsequent reaction with the carbonyl may require warming.[5] | Add n-BuLi dropwise at low temperature. Monitor the reaction by TLC to determine the optimal temperature and time for the reaction with the carbonyl.[1] |
| Solvent | Anhydrous ethereal solvents like THF are standard.[5] Solvent choice can affect the reactivity of n-BuLi.[4][12] | Use anhydrous THF for good solubility and reactivity.[5] Avoid running the reaction at room temperature in THF for extended periods to prevent solvent deprotonation.[6] |
| Purity of Reagents | Impurities in MTPPBr or the carbonyl compound can lead to side reactions and low yields.[1] | Use pure, dry MTPPBr. Ensure the carbonyl compound is free from acidic impurities.[1] |
Experimental Protocol: Ylide Formation
This protocol is a general guideline for the formation of methylenetriphenylphosphorane (B3051586) from this compound and n-BuLi.
Materials:
-
This compound (MTPPBr)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add this compound (1.2 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.[5]
-
Add anhydrous THF to the flask to create a suspension of the MTPPBr.
-
Cool the suspension to 0 °C using an ice bath.[5]
-
Slowly add a solution of n-BuLi in hexanes (1.2 equivalents) dropwise to the stirred suspension.[5] The addition is exothermic, so maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.[5]
-
Remove the ice bath and let the reaction mixture warm to room temperature, stirring for an additional hour to ensure complete ylide formation.[5] The mixture should develop a characteristic bright yellow or orange color.
-
The freshly prepared ylide solution is now ready for the subsequent reaction with an aldehyde or ketone.
Visualizations
Caption: Workflow for the Wittig reaction using n-BuLi.
Caption: Decision tree for troubleshooting ylide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Handling and storage of hygroscopic Methyltriphenylphosphonium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and storing hygroscopic Methyltriphenylphosphonium bromide. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organophosphorus salt with the chemical formula C19H18BrP.[1] It is a white to off-white crystalline powder.[2] Its primary application is in organic synthesis as a Wittig reagent to convert aldehydes and ketones into alkenes.[1][3][4][5] It is also used as a phase transfer catalyst.[1][2]
Q2: What are the main hazards associated with this compound?
A2: this compound is harmful if swallowed, inhaled, or in contact with skin.[6] It can also cause respiratory irritation.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]
Q3: Why is this compound considered hygroscopic and what are the implications?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][7] This can lead to clumping of the powder, making it difficult to handle and weigh accurately. More importantly, the presence of moisture can negatively impact its performance in moisture-sensitive reactions like the Wittig reaction, potentially leading to lower yields or side reactions.[10][11]
Q4: What are the proper storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated place.[1][6] The container should be kept tightly closed to prevent moisture absorption and stored away from strong oxidizing agents.[7] For long-term storage, consider placing the sealed container inside a desiccator or a dry box.
Troubleshooting Guide
Issue 1: The this compound powder has formed clumps.
-
Cause: Exposure to atmospheric moisture due to improper sealing or storage.
-
Solution:
-
Drying: The clumped material can be dried under a high vacuum for several hours to remove absorbed water.[10][11] Gentle heating can be applied, but care must be taken as the melting point is between 230-234°C.[1]
-
Prevention: After drying, immediately transfer the reagent to a tightly sealed container. For frequently used material, consider storing it in a desiccator or a glovebox with a dry atmosphere.[12] Sealing the container lid with parafilm can also help.[13]
-
Issue 2: Poor yield or no reaction in a Wittig reaction.
-
Cause A: Inactive Wittig reagent due to moisture.
-
Troubleshooting: Ensure the this compound was properly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
-
-
Cause B: Incomplete ylide formation.
-
Troubleshooting: The choice and quality of the base are critical. Strong bases like n-butyllithium, sodium hydride, or potassium tert-butoxide are commonly used.[15][16] Ensure the base is fresh and has not been deactivated by exposure to air or moisture. The reaction to form the ylide (a brightly colored solution, often orange or yellow) should be allowed to proceed for a sufficient amount of time before adding the carbonyl compound.[14]
-
-
Cause C: Issues with the carbonyl substrate.
Issue 3: The solid reagent appears discolored (yellowish).
-
Cause: This could indicate decomposition or the presence of impurities.
-
Solution: While a slight off-white or yellowish tint may not significantly affect all applications, for high-purity requirements, consider recrystallizing the material. If the discoloration is significant, it is advisable to use a fresh batch of the reagent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1779-49-3 | [1] |
| Molecular Formula | C19H18BrP | [1] |
| Molecular Weight | 357.22 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Melting Point | 230-234 °C | [1] |
| Solubility | Soluble in water and polar organic solvents | [1][2] |
| Stability | Stable under ordinary conditions, but hygroscopic | [2][7] |
| Incompatibilities | Strong oxidizing agents | [2][7] |
Experimental Protocols
Protocol 1: Drying of Hygroscopic this compound
-
Place the required amount of this compound in a clean, dry Schlenk flask or round-bottom flask.
-
Attach the flask to a high-vacuum line.
-
Apply vacuum and allow the solid to dry for at least 2-4 hours at room temperature. For very clumpy material, gentle heating (e.g., with a water bath at 40-50°C) under vacuum can be applied, but do not exceed temperatures that could cause decomposition.
-
Once drying is complete, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Quickly cap the flask or transfer the dried reagent to a storage container inside a glovebox or under a positive pressure of inert gas.
Protocol 2: General Procedure for a Wittig Reaction
This is a general guideline and may need to be optimized for specific substrates.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.[14]
-
Ylide Formation:
-
Suspend the dried this compound (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise via syringe through the septum.[15]
-
A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Allow the mixture to stir at 0°C or room temperature for 30-60 minutes to ensure complete ylide formation.[18]
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add the carbonyl solution dropwise to the ylide solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting alkene by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for proper handling and storage of hygroscopic this compound.
Caption: Troubleshooting guide for low-yield Wittig reactions using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. How To [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Wittig Reaction Products
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds from carbonyl compounds. The reaction of an aldehyde or ketone with a phosphorus ylide, such as that derived from methyltriphenylphosphonium (B96628) bromide, yields an alkene and triphenylphosphine (B44618) oxide.[1][2] Accurate characterization of the resulting alkene is critical to confirm its structure, purity, and stereochemistry. While several analytical techniques are available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and informative method for this purpose.
This guide provides a comparative analysis of ¹H NMR spectroscopy against other common analytical techniques for the characterization of the product from a Wittig reaction using methyltriphenylphosphonium bromide.
Performance Comparison: ¹H NMR vs. Alternative Analytical Methods
The choice of analytical method depends on the specific information required. While ¹H NMR provides comprehensive structural detail, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information on purity and molecular weight.[3][4]
| Analytical Method | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed molecular structure, chemical environment of protons, stereochemistry (E/Z isomer ratio), quantitative analysis of product mixtures, purity assessment. | Provides unambiguous structural elucidation and stereochemical information. Non-destructive. | Requires deuterated solvents. Can be less sensitive than MS for trace impurities. The presence of triphenylphosphine oxide can sometimes complicate spectra.[5] |
| GC-MS | Separation of components in a mixture, molecular weight of each component, fragmentation patterns for structural clues, assessment of product purity.[3][4] | High sensitivity for detecting impurities. Provides molecular weight confirmation. | Destructive technique. Not suitable for non-volatile or thermally labile compounds. Does not directly provide stereochemical information. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups (e.g., disappearance of C=O from starting material, appearance of C=C-H bends).[3] | Fast, simple, and requires minimal sample preparation. Good for monitoring reaction progress. | Provides limited structural information; primarily indicates functional groups present. Not suitable for determining stereochemistry or purity of complex mixtures. |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of reaction completion and product purity by comparing Rf values of starting materials and products.[3] | Simple, fast, and inexpensive for monitoring reaction progress. Helps in developing conditions for column chromatography. | Provides limited information on structure or quantity. Results can be ambiguous. |
| Melting Point Determination | Assessment of the purity of a solid product. A sharp melting point range close to the literature value suggests high purity.[6] | Simple and inexpensive technique for crystalline solids. | Only applicable to solid products. Impurities typically broaden and depress the melting point range but do not identify the impurity. |
Quantitative Data: ¹H NMR of a Representative Wittig Product
The reaction of this compound with benzaldehyde (B42025) yields styrene (B11656). The ¹H NMR spectrum of styrene provides distinct signals that are invaluable for its identification.
| Product | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Styrene | Aromatic (C₆H₅) | 7.10 - 7.50 | Multiplet | - |
| Vinylic (Hₐ) | 6.69 | Doublet of doublets | J_ab = 17.6, J_ac = 10.9 | |
| Vinylic (H_b, trans) | 5.74 | Doublet | J_ab = 17.6 | |
| Vinylic (H_c, cis) | 5.23 | Doublet | J_ac = 10.9 |
Data compiled from publicly available spectral databases.[7][8]
Experimental Protocols
General Procedure for Wittig Reaction
This protocol describes a general method for the synthesis of an alkene from an aldehyde using this compound.
-
Ylide Generation : Suspend this compound (1.1 equivalents) in an anhydrous solvent such as THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium or potassium tert-butoxide (1.05 equivalents), dropwise to the suspension.[9][10] The formation of the ylide is typically indicated by the appearance of a bright yellow or orange color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde : Dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.[1]
-
Workup and Purification : Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.[9]
¹H NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required and not already present in the solvent.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to elucidate the structure and stereochemistry of the product.
Visualizing the Process
Diagrams created with Graphviz illustrate the reaction pathway and the subsequent analytical workflow, providing a clear visual representation of the chemical and logical processes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solved This is the GC/MS of the product in the wittig | Chegg.com [chegg.com]
- 5. The Wittig Reaction - Edubirdie [edubirdie.com]
- 6. delval.edu [delval.edu]
- 7. Styrene(100-42-5) 1H NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. benchchem.com [benchchem.com]
- 10. 3.4. General Procedure D—Wittig Reaction [bio-protocol.org]
A Comparative Guide to the Characterization of Alkenes Synthesized via Methyltriphenylphosphonium Bromide and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkenes is a fundamental transformation in organic chemistry, critical for the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The Wittig reaction, utilizing phosphonium (B103445) ylides such as that derived from methyltriphenylphosphonium (B96628) bromide, has long been a cornerstone for olefination.[1][2] However, the landscape of synthetic methodology is ever-evolving, with alternative techniques offering distinct advantages in terms of stereoselectivity, purification, and reaction conditions. This guide provides an objective comparison of alkenes synthesized using methyltriphenylphosphonium bromide against those produced by two prominent alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and palladium-catalyzed decarbonylative olefination. The performance of each method is supported by experimental data, and detailed protocols for the characterization of the resulting alkenes are provided.
Alkene Synthesis Methodologies: A Comparative Overview
The Wittig Reaction: The Classic Approach
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated in situ from a phosphonium salt like this compound and a strong base.[2][3] This method is widely used for the formation of carbon-carbon double bonds.[2] A key feature of the Wittig reaction with non-stabilized ylides, such as the one derived from this compound, is its general propensity to produce Z-alkenes (cis) with moderate to good selectivity, particularly under salt-free conditions.[2][4] The primary drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to remove from the reaction mixture, often necessitating chromatographic purification.[5][6]
The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Selectivity and Purity
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions.[3] These carbanions are generally more nucleophilic than their phosphonium ylide counterparts.[6] A significant advantage of the HWE reaction is its high stereoselectivity towards the formation of E-alkenes (trans).[3] Furthermore, the phosphate (B84403) byproduct generated in the HWE reaction is water-soluble, allowing for simple removal by aqueous extraction, which greatly simplifies product purification.[5][6]
Palladium-Catalyzed Decarbonylative Olefination: A Modern, Greener Alternative
A more recent development in alkene synthesis is the palladium-catalyzed decarbonylative olefination, often referred to as a decarbonylative Heck reaction. This method couples carboxylic acids or their derivatives with alkenes, proceeding through the extrusion of carbon monoxide.[7][8] This approach avoids the use of stoichiometric organophosphorus reagents and can be more atom-economical. The stereoselectivity of this reaction can be influenced by the choice of ligands and reaction conditions, with some methods showing high selectivity for E-isomers.[1]
Quantitative Performance Data
The following tables summarize experimental data for the synthesis of various alkenes using the three methodologies, providing a direct comparison of their yields and stereoselectivity.
Table 1: Wittig Reaction with this compound
| Aldehyde/Ketone | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Styrene | 85-95 | N/A | [4] |
| Cyclohexanone | Methylenecyclohexane | 75-85 | N/A | [4] |
| 4-Nitrobenzaldehyde | 4-Nitrostyrene | ~90 | N/A | [4] |
| 2-Phenylpropanal | 3-Phenyl-1-butene | 62 | N/A | [4] |
| Camphor | 2-Methylenecamphane | Moderate | N/A | [4] |
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction
| Aldehyde | Phosphonate Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | >95 | >95:5 | [3] |
| Isobutyraldehyde | Triethyl phosphonoacetate | Ethyl 4-methyl-2-pentenoate | 85 | >95:5 | [3] |
| Cinnamaldehyde | Triethyl phosphonoacetate | Ethyl 5-phenyl-2,4-pentadienoate | 80-90 | >95:5 | [3] |
| Benzaldehyde | (CF₃CH₂O)₂P(O)CH₂CO₂Et | Ethyl cinnamate | 93 | 4:96 | [9] |
| Octanal | (CF₃CH₂O)₂P(O)CH₂CO₂Et | Ethyl 2-decenoate | 90 | 14:86 | [9] |
Table 3: Palladium-Catalyzed Decarbonylative Olefination
| Carboxylic Acid | Alkene | Product | Yield (%) | Stereoselectivity | Reference |
| 2-Naphthoic acid | Styrene | 1-(2-Naphthyl)-2-phenylethene | 90 | E-isomer | [7] |
| Benzoic acid | Styrene | Stilbene | 85 | E-isomer | [7] |
| 4-Methoxybenzoic acid | Styrene | 4-Methoxystilbene | 92 | E-isomer | [7] |
| 3-Methylflavone-8-carboxylic acid | Styrene | 8-Styryl-3-methylflavone | 75 | E-isomer | [7] |
| Stearic acid | - | 1-Heptadecene | 90 | N/A | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of alkenes are crucial for reproducibility and accurate comparison.
Synthesis Protocols
Protocol 1: Wittig Reaction using this compound
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq.), dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to yellow or orange.
-
Wittig Reaction: In a separate flask, dissolve the aldehyde or ketone (1.0 eq.) in anhydrous THF.
-
Slowly add the aldehyde/ketone solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.
Characterization Protocols
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified alkene (approximately 1 mg/mL) in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: A typical program starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis: Identify the alkene peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum and compare it with a library database for confirmation. The relative peak areas can be used to determine the isomeric ratio (E/Z) if the isomers are chromatographically resolved.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified alkene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Chemical Shifts: Vinylic protons of alkenes typically resonate in the range of 4.5-6.5 ppm.
-
Coupling Constants (J): The magnitude of the coupling constant between vinylic protons is diagnostic of the alkene geometry. trans-protons typically exhibit a larger coupling constant (J = 12-18 Hz) compared to cis-protons (J = 6-12 Hz).
-
Integration: The integral of the vinylic proton signals can be used to determine the relative amounts of E and Z isomers in a mixture.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Alkene carbons typically resonate in the range of 100-150 ppm.
-
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Spectral Acquisition: Obtain the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic Absorptions:
-
C=C Stretch: A moderate absorption band around 1680-1620 cm⁻¹. The intensity of this band is variable and can be weak for symmetrically substituted alkenes.
-
=C-H Stretch: A sharp absorption band just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
=C-H Bend (Out-of-plane): Strong absorption bands in the 1000-650 cm⁻¹ region, which can be diagnostic of the substitution pattern of the alkene. For example, a monosubstituted alkene shows two strong bands around 990 and 910 cm⁻¹.
-
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Mechanism of the Wittig Reaction.
Caption: Mechanism of the HWE Reaction.
Caption: General experimental workflow.
Conclusion
The choice of synthetic method for alkene synthesis has profound implications on the yield, stereochemical outcome, and purification strategy. The Wittig reaction, particularly with non-stabilized ylides from reagents like this compound, remains a valuable tool, especially when the Z-isomer is desired. However, for the synthesis of E-alkenes with simplified purification, the Horner-Wadsworth-Emmons reaction often proves superior. The emerging palladium-catalyzed decarbonylative olefination methods offer a modern, atom-economical alternative, with the potential for high stereoselectivity. A thorough characterization of the synthesized alkenes using a combination of GC-MS, NMR, and FTIR spectroscopy is imperative to confirm the structure, purity, and isomeric ratio of the final product, thereby ensuring the integrity of the research and development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes [organic-chemistry.org]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
A Comparative Guide to Methyltriphenylphosphonium Bromide and Other Phosphonium Ylides in Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of organic synthesis, provides a powerful method for the formation of carbon-carbon double bonds. Central to this transformation are phosphonium (B103445) ylides, typically generated from their corresponding phosphonium salts. Methyltriphenylphosphonium (B96628) bromide is one of the most common precursors for generating the simplest phosphonium ylide, methylenetriphenylphosphorane. This guide offers an objective comparison of methyltriphenylphosphonium bromide with other classes of phosphonium ylides and the related Horner-Wadsworth-Emmons reagents, supported by experimental data to inform reagent selection in synthetic chemistry.
Performance Comparison of Phosphonium Ylides
The choice of a phosphonium salt precursor is dictated by the desired alkene structure and stereochemistry. Phosphonium ylides are broadly classified as unstabilized, semi-stabilized, and stabilized, based on the substituents on the carbanionic carbon. This classification directly influences their reactivity and the stereochemical outcome of the olefination.
Unstabilized Ylides: Generated from salts like this compound and other alkyltriphenylphosphonium halides, these ylides are highly reactive and typically favor the formation of (Z)-alkenes under salt-free conditions.[1][2][3] The ylide derived from this compound is exceptional as it introduces a methylene (B1212753) group, resulting in a terminal alkene where E/Z isomerism is not a factor.
Semi-Stabilized Ylides: Derived from precursors such as benzyltriphenylphosphonium (B107652) chloride, these ylides exhibit intermediate reactivity and often yield mixtures of (E)- and (Z)-alkenes.[1]
Stabilized Ylides: These ylides, generated from salts containing an electron-withdrawing group (e.g., an ester or ketone) on the alkyl substituent, are less reactive but offer high selectivity for the thermodynamically more stable (E)-alkene.[2][4][5] (Carbethoxymethylene)triphenylphosphorane (B24862) is a common example of a stabilized ylide that is often commercially available and does not require in situ generation with a strong base.[4][6][5]
A significant alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate (B1237965) carbanions. This method almost exclusively produces (E)-alkenes and has the practical advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification compared to the often cumbersome removal of triphenylphosphine (B44618) oxide from Wittig reactions.
The following table summarizes the performance of various phosphonium ylides in the Wittig reaction with different aldehydes.
| Phosphonium Salt Precursor | Ylide Type | Aldehyde | Base/Conditions | Yield (%) | E:Z Ratio | Reference(s) |
| This compound | Unstabilized | 2-Methylbenzaldehyde (B42018) | n-BuLi, THF, 0 °C to RT | High | N/A | [7] |
| This compound | Unstabilized | Benzil | - | 73 | N/A | [8] |
| Ethyltriphenylphosphonium bromide | Unstabilized | Cinnamaldehyde | - | 83 | 1:1.6 | [8] |
| Benzyltriphenylphosphonium chloride | Semi-stabilized | 9-Anthraldehyde | 50% NaOH, CH₂Cl₂ | High | - | [9] |
| (Carbethoxymethylene)triphenylphosphorane | Stabilized | Benzaldehyde (B42025) | Solvent-free, RT, 15 min | High | E major | [4][6][5][10] |
| (Carbethoxymethylene)triphenylphosphorane | Stabilized | 9-Anthraldehyde | Solvent-free, 110-120 °C, 15 min | High | E major | [10] |
| Methyl bromoacetate/Triphenylphosphine | Stabilized | Benzaldehyde | Sat. NaHCO₃ (aq.), RT, 1 hr | 46.5 | 95.5:4.5 | |
| Methyl bromoacetate/Triphenylphosphine | Stabilized | 2-Thiophenecarboxaldehyde | Sat. NaHCO₃ (aq.), RT, 1 hr | 54.9 | 99.8:0.2 | |
| Methyl bromoacetate/Triphenylphosphine | Stabilized | Anisaldehyde | Sat. NaHCO₃ (aq.), RT, 1 hr | 55.8 | 93.1:6.9 | |
| Bromoacetonitrile/Triphenylphosphine | Stabilized | Benzaldehyde | Sat. NaHCO₃ (aq.), RT, 1 hr | 56.9 | 58.8:41.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: Synthesis of 2-Methylstyrene using this compound (Unstabilized Ylide)
This protocol details the reaction of 2-methylbenzaldehyde with the unstabilized ylide generated from this compound.[7]
1. Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.1 equivalents). b. Add anhydrous tetrahydrofuran (B95107) (THF) via syringe. c. Cool the resulting suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (n-BuLi, 1.0 equivalent) dropwise. A deep yellow or orange-red color indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.
2. Wittig Reaction: a. In a separate flame-dried flask, dissolve 2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF. b. Add the aldehyde solution to the ylide solution at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
3. Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Ethyl trans-Cinnamate using a Stabilized Ylide
This solvent-free protocol utilizes a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to react with benzaldehyde.[4][6][5][10]
1. Reaction Setup: a. In a conical vial, weigh (carbethoxymethylene)triphenylphosphorane (0.57 mmol) and add benzaldehyde (0.5 mmol, 50.8 µL). b. Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes.
2. Work-up and Purification: a. Add hexanes (3 mL) and continue to stir to precipitate the triphenylphosphine oxide byproduct. b. Using a filtering pipette, transfer the hexane (B92381) solution containing the product to a clean, pre-weighed vial. c. Repeat the extraction of the solid byproduct with another portion of hexanes (3 mL) and combine the hexane solutions. d. Evaporate the solvent to yield the crude product. e. The product can be further purified by recrystallization from methanol (B129727) if necessary.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol describes a typical HWE reaction using triethyl phosphonoacetate to generate an (E)-α,β-unsaturated ester.
1. Ylide Preparation: a. To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Wash the NaH with anhydrous hexane to remove the mineral oil. b. Add anhydrous THF to create a suspension and cool to 0 °C. c. Slowly add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF. d. Allow the mixture to warm to room temperature and stir for 1 hour.
2. HWE Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise. c. Stir the reaction at room temperature and monitor by TLC.
3. Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. b. Extract the aqueous layer with ethyl acetate (B1210297) (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. d. Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the classification of phosphonium ylides.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. webassign.net [webassign.net]
- 5. webassign.net [webassign.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Alkene Synthesis: Wittig Reaction vs. Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of alkenes is a critical aspect of molecular construction. Two of the most powerful and widely employed methods for carbonyl olefination are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the optimal approach for specific synthetic challenges.
The Wittig reaction, utilizing a phosphonium (B103445) ylide, and the HWE reaction, which employs a phosphonate-stabilized carbanion, both offer effective routes to carbon-carbon double bonds from aldehydes and ketones. However, they differ significantly in terms of reagent reactivity, stereochemical outcome, and practical considerations such as byproduct removal.
At a Glance: Key Differences
| Feature | Wittig Reaction (using Methyltriphenylphosphonium (B96628) bromide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion |
| Nucleophilicity | Less nucleophilic | More nucleophilic[1][2] |
| Basicity | More basic | Less basic[1] |
| Typical Stereoselectivity | Favors (Z)-alkene with non-stabilized ylides | Favors (E)-alkene with stabilized carbanions[3][4] |
| Byproduct | Triphenylphosphine (B44618) oxide (often requires chromatography for removal)[2] | Dialkyl phosphate (B84403) ester (typically water-soluble, allowing for easy removal by extraction)[2][4] |
| Reactivity with Ketones | Can be sluggish, especially with sterically hindered ketones[5] | Generally reacts well with a wide range of aldehydes and ketones[4] |
Reaction Mechanisms and Stereoselectivity
The divergent stereochemical outcomes of the Wittig and HWE reactions can be rationalized by their respective reaction pathways. The Wittig reaction of non-stabilized ylides, such as that derived from methyltriphenylphosphonium bromide, is generally under kinetic control. The reaction proceeds through an early, puckered transition state leading to a cis-oxaphosphetane intermediate, which subsequently collapses to furnish the (Z)-alkene.
In contrast, the HWE reaction is typically under thermodynamic control. The intermediates in the HWE pathway are able to equilibrate to the more stable trans-oxaphosphetane, which then eliminates to form the thermodynamically favored (E)-alkene.[3] However, it is noteworthy that modifications to the phosphonate (B1237965) reagent in the HWE reaction, such as the Still-Gennari modification, can reverse this selectivity to favor the (Z)-alkene.
Performance Data: A Comparative Overview
The following tables summarize representative experimental data for the Wittig and HWE reactions, illustrating their typical performance in terms of yield and stereoselectivity.
Table 1: Wittig Reaction with this compound
| Substrate | Product | Base | Solvent | Yield (%) | E/Z Ratio |
| Cyclohexanone | Methylenecyclohexane | NaH/DMSO | DMSO | 60-78% | N/A |
| 2-Methylcyclohexanone | (2-methylcyclohexylidene)methane | KHMDS | THF | >85% (Predicted) | N/A |
| Benzaldehyde | Styrene | n-BuLi | THF | 85-95% | Mixture |
| 4-Nitrobenzaldehyde | 4-Nitrostyrene | NaH | THF | 86% | N/A |
Table 2: Horner-Wadsworth-Emmons Reaction
| Substrate | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95% | >95:5 (E) |
| Isobutyraldehyde | Triethyl phosphonoacetate | NaOEt | EtOH | 85% | 90:10 (E) |
| Cyclohexanone | Triethyl phosphonoacetate | NaH | DME | 91% | >95:5 (E) |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari) | KHMDS, 18-crown-6 | THF | 95% | 5:95 (Z) |
Experimental Protocols
General Protocol for Wittig Reaction with this compound
-
Ylide Generation: A suspension of this compound in an anhydrous solvent (e.g., THF, Et₂O) is treated with a strong base (e.g., n-BuLi, NaH, KHMDS) under an inert atmosphere (N₂ or Ar) at a low temperature (typically -78 to 0 °C). The formation of the ylide is often indicated by a color change to deep yellow or orange.
-
Reaction with Carbonyl: The aldehyde or ketone, dissolved in an anhydrous solvent, is added dropwise to the ylide solution at the appropriate temperature.
-
Reaction Progression: The reaction is stirred for a period ranging from a few hours to overnight, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
General Protocol for Horner-Wadsworth-Emmons Reaction
-
Carbanion Generation: The phosphonate ester is dissolved in an anhydrous solvent (e.g., THF, DME) and cooled to a low temperature (e.g., -78 to 0 °C) under an inert atmosphere. A base (e.g., NaH, LDA, KHMDS) is added portion-wise to generate the phosphonate-stabilized carbanion.
-
Reaction with Carbonyl: The aldehyde or ketone, dissolved in an anhydrous solvent, is added to the carbanion solution.
-
Reaction Progression: The reaction mixture is stirred at the appropriate temperature until completion, as determined by TLC.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is then partitioned between water and an organic solvent.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated. The water-soluble phosphate byproduct is largely removed during the aqueous work-up, often simplifying the final purification of the alkene product by flash column chromatography.
Visualizing the Workflows
Caption: Comparative experimental workflows for the Wittig and HWE reactions.
Reaction Mechanisms Visualized
Caption: Simplified mechanisms of the Wittig and HWE reactions.
Summary and Recommendations
The choice between the Wittig and Horner-Wadsworth-Emmons reaction is contingent upon the desired stereochemical outcome, the nature of the carbonyl substrate, and practical considerations for purification.
-
For the synthesis of (Z)-alkenes from non-stabilized ylides , the Wittig reaction is generally the preferred method. The use of this compound is a classic example for the introduction of a terminal methylene (B1212753) group. Researchers should be prepared for the chromatographic removal of triphenylphosphine oxide.
-
For the synthesis of (E)-alkenes with high stereoselectivity , the Horner-Wadsworth-Emmons reaction is the superior choice. Its advantages include the use of more nucleophilic reagents that react efficiently with a broader range of carbonyl compounds, including hindered ketones, and a significantly easier purification process due to the water-soluble nature of the phosphate byproduct.[2][4]
By carefully considering these factors and the provided experimental data, researchers can make an informed decision to best achieve their synthetic goals in an efficient and stereocontrolled manner.
References
A Comparative Guide to Isotopic Labeling Strategies in Quantitative Analysis
For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone of quantitative mass spectrometry, enabling the precise comparison of proteins and metabolites across different biological samples. While a variety of well-established methods exist, this guide explores the landscape of these techniques, including a theoretical application of isotopically labeled Methyltriphenylphosphonium bromide, and compares it with current industry standards.
Methyltriphenylphosphonium (TPP) salts are well-known lipophilic cations that readily accumulate in mitochondria due to the organelle's negative membrane potential.[1][2] This property has led to the development of radiolabeled TPP derivatives, particularly using isotopes like ¹⁸F, as voltage sensors for Positron Emission Tomography (PET) to image myocardial mitochondria.[1][2] However, its use as a labeling agent for broad-scale quantitative proteomics or metabolomics is not a standard application.
This guide will compare a hypothetical isotopic labeling strategy using an ylide derived from this compound with three mainstream quantitative proteomics methods: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).
Comparison of Quantitative Methodologies
The choice of a quantitative strategy depends on the experimental goals, sample type, and desired throughput. Below is a comparison of the key attributes of each method.
| Feature | SID-MPY (Hypothetical) | Tandem Mass Tag (TMT) | SILAC | Label-Free Quantification (LFQ) |
| Principle | Chemical derivatization of carbonyls using a stable isotope-labeled phosphonium (B103445) ylide. | Chemical labeling of peptides post-digestion with isobaric tags. | Metabolic labeling by incorporating stable isotope-labeled amino acids during cell growth.[3][4][5] | Quantification based on precursor ion signal intensity or spectral counting.[6][7] |
| Analytes | Carbonyl-containing molecules (e.g., specific metabolites, modified peptides). | Proteins (quantified at the peptide level). | Newly synthesized proteins in cell culture.[8][9] | All detectable proteins/peptides. |
| Sample Type | Purified metabolites, specific protein fractions. | Cell lysates, tissues, biofluids. | Adherent or suspension cell lines capable of metabolic labeling. | Any sample compatible with mass spectrometry.[7] |
| Multiplexing | 2-plex (light vs. heavy). | Up to 18-plex with TMTpro reagents.[10][11] | 2 or 3-plex typically (e.g., light, medium, heavy).[4] | No intrinsic limit, but requires individual MS runs per sample. |
| Pros | Highly specific for certain functional groups. | High multiplexing, reduced MS time, high precision as samples are pooled early.[10] | High accuracy as samples are combined at the cell stage, minimizing downstream error.[8] | Simple sample prep, no labeling cost, unlimited samples.[6][7] |
| Cons | Limited to analytes with carbonyl groups; requires custom synthesis of labeled reagent. | Can have ratio distortion; higher cost for reagents; complex data analysis. | Limited to cell culture; long adaptation phase; costly media.[8] | Requires highly reproducible chromatography; missing values are common; data analysis is complex.[12] |
Quantitative Data Summary
The data output and interpretation vary significantly between methods.
| Method | Primary Quantitative Readout | Typical Data Output |
| SID-MPY (Hypothetical) | Peak intensity ratio of "light" vs. "heavy" labeled analyte. | Fold change of specific carbonyl-containing molecules. |
| TMT | Intensity of reporter ions in the MS/MS spectrum. | Relative protein abundance ratios for up to 18 conditions. |
| SILAC | Peak intensity ratio of "light" vs. "heavy" peptide pairs in the MS1 spectrum. | Relative protein abundance ratios, protein turnover rates.[9] |
| LFQ | Area under the curve (AUC) for peptide precursor ions or spectral counts. | Relative protein abundance across multiple samples. |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible and reliable quantitative data. Below are protocols for each discussed method, including the hypothetical SID-MPY strategy.
Hypothetical: Stable Isotope Derivatization with Methyltriphenylphosphonium Ylide (SID-MPY)
This proposed method leverages the classic Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. By using an isotopically labeled this compound (e.g., with ¹³C or D₃ on the methyl group), a mass tag is introduced specifically at the site of a carbonyl group.[13][14]
Protocol:
-
Reagent Preparation:
-
Synthesize Methyl-d₃-triphenylphosphonium bromide by reacting triphenylphosphine (B44618) with methyl-d₃ bromide.
-
Prepare two labeling reactions: "Light" (unlabeled this compound) and "Heavy" (labeled version).
-
-
Ylide Generation:
-
Suspend the "Light" and "Heavy" phosphonium salts in separate tubes with a dry, aprotic solvent (e.g., THF).
-
Add a strong base (e.g., n-butyllithium) dropwise at low temperature (-78°C) to deprotonate the salt and form the reactive ylide.
-
-
Derivatization Reaction:
-
Add the analyte sample (e.g., a purified metabolite extract) to each ylide solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The ylide will react with any carbonyl groups.
-
Quench the reaction by adding water.
-
-
Sample Preparation for MS:
-
Combine the "Light" and "Heavy" reaction mixtures in a 1:1 ratio.
-
Perform a liquid-liquid extraction to isolate the derivatized analytes.
-
Dry the sample and reconstitute it in a solvent suitable for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the sample on a high-resolution mass spectrometer.
-
Identify paired peaks corresponding to the light and heavy labeled analytes. Quantify relative abundance based on the peak intensity ratios.
-
Tandem Mass Tag (TMT) Labeling
TMT is an isobaric labeling method where peptides from different samples are labeled with tags that have the same total mass but yield different reporter ions upon fragmentation in the mass spectrometer.[11][15]
Protocol:
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 18) and quantify the protein concentration.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce the disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
Combine all labeled samples into a single tube.
-
Desalt the pooled sample.
-
To reduce complexity, fractionate the pooled peptides using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Use an MS3 method to minimize ratio distortion and accurately quantify the TMT reporter ions.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the relative intensity of the reporter ions for each peptide, which are then aggregated to determine relative protein abundance.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[5][8]
Protocol:
-
Adaptation Phase:
-
Culture two populations of cells separately.
-
Grow one population in "light" medium (containing normal L-Arginine and L-Lysine).
-
Grow the second population in "heavy" medium (containing ¹³C₆,¹⁵N₄-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Culture for at least five cell divisions to ensure >95% incorporation of the heavy amino acids.[3]
-
-
Experimental Phase:
-
Apply the experimental treatment to one cell population (e.g., treat the "heavy" cells with a drug) while leaving the other as a control.
-
-
Sample Pooling and Processing:
-
Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count or protein amount.
-
Lyse the combined cell pellet to extract the proteins.
-
Digest the protein mixture into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptide pairs that are chemically identical but differ in mass due to the isotopic labels.
-
Calculate the ratio of the MS1 peak intensities for each pair to determine the relative abundance of the corresponding protein.
-
Label-Free Quantification (LFQ)
LFQ determines relative protein abundance by comparing signal intensities of peptide precursors or by counting the number of MS/MS spectra identified for a given protein across separate LC-MS/MS runs.[7]
Protocol:
-
Sample Preparation:
-
Prepare each biological sample individually. Extract proteins, reduce, alkylate, and digest with trypsin. Consistency in preparation is critical.
-
-
LC-MS/MS Analysis:
-
Analyze each sample in a separate LC-MS/MS run.
-
It is crucial to use a highly stable and reproducible chromatography setup to minimize retention time shifts and intensity variations.
-
Often, a data-independent acquisition (DIA) strategy is preferred for its reproducibility over data-dependent acquisition (DDA).[12]
-
-
Data Analysis:
-
Use advanced software to perform chromatographic alignment of the runs.
-
Detect peptide features in each run and match them across all runs.
-
Normalize the signal intensities to account for variations in sample loading.
-
Calculate the area under the curve (AUC) for each peptide feature.
-
Perform statistical analysis to identify significant changes in protein abundance.
-
References
- 1. Radiolabeled Phosphonium Salts as Mitochondrial Voltage Sensors for Positron Emission Tomography Myocardial Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled Phosphonium Salts as Mitochondrial Voltage Sensors for Positron Emission Tomography Myocardial Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Detailed Workflow of Label-Free Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 12. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 13. almacgroup.com [almacgroup.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
A Researcher's Guide to Quantifying Wittig Reaction Products: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the Wittig reaction is a cornerstone of synthetic chemistry, enabling the reliable formation of carbon-carbon double bonds. However, the successful synthesis of an alkene is only part of the process; accurate quantification of the product's yield and purity is critical for reaction optimization, scale-up, and quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the quantitative analysis of Wittig reaction products, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques
The choice of analytical method for quantifying Wittig products depends on several factors, including the volatility and thermal stability of the alkene, the complexity of the reaction mixture, the need to determine stereoisomeric ratios (E/Z), and the specific requirements for accuracy and precision.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification. | Quantifies nuclei (e.g., ¹H) by comparing the integral of an analyte's signal to that of a known internal standard. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. |
| Analyte Suitability | Volatile and thermally stable compounds. Ideal for many common Wittig products like stilbene (B7821643) and cinnamate (B1238496) esters. | Most soluble organic compounds. Provides structural information alongside quantification. | A wide range of compounds, including those that are non-volatile or thermally labile. |
| Quantitative Accuracy | High, especially with an internal standard to correct for injection volume variability.[1] | High, with direct proportionality between signal integral and molar concentration.[2][3] | Good, but can be affected by the chromophore's response and potential interferences. |
| Purity Assessment | Excellent. Can separate and identify volatile impurities and unreacted starting materials. | Good. Can identify and quantify impurities if their signals are resolved from the product and standard. | Good for known impurities with reference standards; less effective for identifying unknown, co-eluting compounds. |
| E/Z Isomer Ratio | Can separate and quantify isomers if they have different boiling points, leading to different retention times.[1] | Excellent. Distinct signals and coupling constants for E and Z isomers allow for precise ratio determination. | Can separate isomers with appropriate column and mobile phase selection. |
| Throughput | Moderate. Runtimes are typically in the range of 10-30 minutes per sample. | Low to moderate. Requires longer relaxation delays for accurate quantification. | Moderate to high. Can be faster than GC-MS for routine analysis. |
Experimental Protocols
To provide a practical comparison, we will consider the Wittig reaction between benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride to produce stilbene, a common undergraduate and research laboratory synthesis.[4]
Wittig Reaction: Synthesis of Stilbene
A solution of benzyltriphenylphosphonium chloride (10 mmol) and benzaldehyde (10 mmol) in dichloromethane (B109758) (50 mL) is treated with a 50% aqueous sodium hydroxide (B78521) solution (10 mL) and stirred vigorously for 30 minutes. After the reaction, the organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product containing a mixture of (E)- and (Z)-stilbene and triphenylphosphine (B44618) oxide.
Method 1: Quantification by GC-MS
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude Wittig product into a 10 mL volumetric flask.
-
Add a precise volume of an internal standard solution (e.g., 1 mL of a 5 mg/mL solution of biphenyl (B1667301) in dichloromethane).
-
Dilute to the mark with dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Parameters:
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for Quantification:
-
(E)- and (Z)-Stilbene: m/z 180 (M+), 179, 165.
-
Biphenyl (Internal Standard): m/z 154 (M+), 77.
-
-
Data Analysis:
-
Yield Calculation: The yield is determined by comparing the peak area of the stilbene isomers to the peak area of the internal standard (biphenyl), using a pre-determined response factor.
-
Purity Assessment: The purity is calculated as the percentage of the total peak area corresponding to the stilbene isomers relative to all detected peaks (excluding the solvent and internal standard).
-
E/Z Ratio: The ratio of the (E)- and (Z)-isomers is determined from the relative areas of their corresponding peaks in the chromatogram. (Z)-stilbene (cis) typically has a lower boiling point and thus a shorter retention time than (E)-stilbene (trans).
Method 2: Quantification by ¹H-NMR (qNMR)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude Wittig product into an NMR tube.
-
Accurately weigh and add a known amount of an internal standard (e.g., 5 mg of 1,3,5-trimethoxybenzene) to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H-NMR Parameters:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Key Parameters for Quantification:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 10-30 seconds) is crucial for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).[5]
-
Data Analysis:
-
Yield and Purity Calculation: The molar amount of stilbene is calculated using the following formula[5]:
-
Mol_stilbene = (Integral_stilbene / N_protons_stilbene) * (N_protons_IS / Integral_IS) * Mol_IS
-
Where N_protons is the number of protons giving rise to the integrated signal. The yield and purity can then be determined from the calculated molar amount.
-
-
E/Z Ratio: The ratio is determined by integrating the distinct vinyl proton signals for the (E)- and (Z)-isomers. For stilbene, the (E)-isomer's vinyl protons appear as a singlet around 7.10 ppm, while the (Z)-isomer's vinyl protons are a singlet around 6.56 ppm in CDCl₃.
Data Presentation: A Comparative Analysis
The following tables present hypothetical but realistic data for the quantification of a crude stilbene product from a Wittig reaction, as analyzed by GC-MS and qNMR.
Table 1: GC-MS Quantitative Data
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Amount (mg) |
| Benzaldehyde (unreacted) | 8.5 | 50,000 | 0.05 | 0.5 |
| (Z)-Stilbene | 15.2 | 200,000 | 0.20 | 2.0 |
| (E)-Stilbene | 15.8 | 1,500,000 | 1.50 | 15.0 |
| Biphenyl (Internal Std.) | 12.1 | 1,000,000 | 0.50 | 5.0 |
| Triphenylphosphine Oxide | 22.5 | 1,800,000 | - | - |
| Total Product | 1,700,000 | 1.70 | 17.0 |
-
Calculated Yield: 94.3% (based on a theoretical yield of 18.0 mg from 10 mmol of benzaldehyde)
-
Calculated Purity (Stilbene Isomers): 97.1% (by area percent, excluding triphenylphosphine oxide)
-
E/Z Ratio: 88:12
Table 2: qNMR Quantitative Data
| Compound | Signal (ppm) | Number of Protons | Integral | Moles (µmol) | Amount (mg) |
| (Z)-Stilbene | 6.56 (s) | 2 | 0.22 | 11.0 | 2.0 |
| (E)-Stilbene | 7.10 (s) | 2 | 1.66 | 83.0 | 14.9 |
| 1,3,5-TMB (Int. Std.) | 6.10 (s) & 3.79 (s) | 3 & 9 | 1.00 & 3.00 | 29.7 | 5.0 |
| Benzaldehyde (unreacted) | 10.0 (s) | 1 | 0.05 | 2.5 | 0.26 |
| Total Product | 1.88 | 94.0 | 16.9 |
-
Calculated Yield: 93.9%
-
Calculated Purity (Stilbene Isomers): 98.5% (molar ratio of stilbene to benzaldehyde)
-
E/Z Ratio: 88:12
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical decision-making process for choosing an analytical method.
Caption: Experimental workflow for quantifying Wittig products by GC-MS.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both GC-MS and qNMR are powerful techniques for the quantitative analysis of Wittig reaction products, each with distinct advantages.
-
GC-MS excels in its ability to separate volatile components, providing excellent purity assessment and the definitive identification of byproducts through mass spectral data. It is particularly well-suited for routine analysis in a high-throughput environment once a method has been established.
-
qNMR offers the unique advantage of providing both quantitative data and detailed structural information from a single experiment. It is unparalleled in its accuracy for determining E/Z isomer ratios and does not require response factors for quantification. However, it can be more time-consuming due to the need for long relaxation delays.
-
HPLC-UV serves as a valuable alternative, especially for products that are not amenable to GC due to low volatility or thermal instability. It is a robust and widely available technique, though it may lack the specificity of a mass-selective detector for impurity identification.
Ultimately, the choice of method will be guided by the specific goals of the analysis. For a comprehensive understanding of a Wittig reaction, combining the separatory power and identification capabilities of GC-MS with the precise stereochemical and quantitative information from qNMR provides the most complete picture of product yield and purity.
References
Confirming the Structure of Wittig Adducts via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds. The precise structural confirmation of the resulting alkene, or Wittig adduct, is paramount, particularly concerning the stereochemistry of the newly formed double bond. This guide provides a comprehensive comparison of spectroscopic methods utilized to characterize Wittig adducts and contrasts them with alternative olefination techniques.
Spectroscopic Characterization of Alkenes
The primary methods for confirming the structure and stereochemistry of alkenes synthesized via the Wittig reaction and other olefination methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for determining the stereochemistry (E/Z isomerism) of the alkene. The key diagnostic features are the chemical shifts (δ) and coupling constants (J) of the vinylic protons.
-
Coupling Constants (J): For disubstituted alkenes, the coupling constant between the two vinylic protons is indicative of their relative geometry. Trans protons in an E-isomer typically exhibit a larger coupling constant, generally in the range of 12-18 Hz . In contrast, cis protons in a Z-isomer show a smaller coupling constant, usually between 6-12 Hz [1].
-
Chemical Shifts (δ): The chemical environment of the vinylic protons also leads to different chemical shifts for E and Z isomers. Often, the vinylic protons of the Z-isomer appear at a slightly different chemical shift compared to the E-isomer[2].
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with alkene carbons typically resonating in the range of 100-150 ppm. ³¹P NMR spectroscopy is particularly useful for studying the Wittig reaction itself, allowing for the characterization of the phosphonium (B103445) ylide starting material and the triphenylphosphine (B44618) oxide byproduct.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. In the context of the Wittig reaction, it is used to confirm the disappearance of the carbonyl group from the starting aldehyde or ketone and the appearance of characteristic alkene absorptions.
-
C=O Stretch: The strong absorption band of the carbonyl group (typically 1680-1750 cm⁻¹) in the starting material should be absent in the IR spectrum of the purified product.
-
C=C Stretch: A medium to weak absorption band for the carbon-carbon double bond stretch appears around 1600-1680 cm⁻¹ [3].
-
=C-H Stretch: The C-H stretching vibration of the vinylic hydrogens gives rise to bands at wavenumbers greater than 3000 cm⁻¹ (typically 3010-3100 cm⁻¹ )[4].
-
=C-H Bend: Out-of-plane bending vibrations for the vinylic C-H bonds are also characteristic. For Z-alkenes, this band is typically found around 675-730 cm⁻¹ , while for E-alkenes, it appears at 960-970 cm⁻¹ [4].
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the Wittig adduct and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique where the molecule is ionized, and the resulting molecular ion and fragment ions are detected[5][6]. The molecular ion peak (M⁺) confirms the molecular formula of the synthesized alkene.
Comparison of Alkene Synthesis Methods and Their Spectroscopic Confirmation
While the Wittig reaction is versatile, other olefination methods such as the Horner-Wadsworth-Emmons (HWE), Julia-Lythgoe, and Peterson olefinations offer alternatives with different stereoselectivities and reaction conditions. The spectroscopic techniques used to characterize the products are largely the same, but the expected outcomes and byproducts differ.
| Olefination Method | Typical Stereoselectivity | Key Spectroscopic Confirmation Points for Products | Byproducts & Their Spectroscopic Signature |
| Wittig Reaction | Stabilized ylides: Predominantly E-alkene. Non-stabilized ylides: Predominantly Z-alkene. | ¹H NMR: J-coupling constants (E: 12-18 Hz; Z: 6-12 Hz) are definitive for stereochemistry. IR: Absence of C=O stretch from starting material; presence of C=C and =C-H stretches. | Triphenylphosphine oxide. ³¹P NMR: Signal around 25-40 ppm. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Predominantly E-alkene, especially with stabilized phosphonate (B1237965) ylides.[7] | ¹H NMR: Similar to Wittig, J-coupling constants confirm E/Z stereochemistry. For α,β-unsaturated esters, the vinylic proton of the Z-isomer is typically upfield compared to the E-isomer. IR: Characteristic C=C and C=O (for esters) stretches. | Water-soluble phosphate (B84403) esters. Generally easy to remove during workup and less likely to interfere with NMR spectra. |
| Julia-Lythgoe Olefination | Predominantly E-alkene.[8][9] | ¹H NMR: J-coupling constants of vinylic protons confirm the E-geometry. IR: Absence of sulfone group absorptions (around 1300 and 1150 cm⁻¹) in the final product. | Phenylsulfinic acid salts and other sulfur-containing byproducts. |
| Peterson Olefination | Stereochemistry is dependent on the elimination conditions (acidic vs. basic), allowing for selective formation of either E or Z isomers from the same β-hydroxysilane intermediate.[10] | ¹H NMR: J-coupling constants are used to determine the stereochemistry of the resulting alkene. IR: Absence of O-H stretch from the β-hydroxysilane intermediate. | Silanols (e.g., trimethylsilanol). These are generally volatile and easily removed. |
Experimental Protocols
NMR Spectroscopy for E/Z Isomer Ratio Determination
Sample Preparation:
-
Dissolve 5-10 mg of the purified alkene product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer for better resolution.
-
Use a standard one-pulse sequence.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase the spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals corresponding to the vinylic protons of the E and Z isomers.
-
The ratio of the integrals gives the relative abundance of each isomer.
-
Measure the coupling constants (J-values) of the vinylic protons to assign the stereochemistry.
FT-IR Spectroscopy for Functional Group Analysis
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands for the expected functional groups (C=C, =C-H) and the absence of the carbonyl (C=O) band from the starting material.
Mass Spectrometry for Molecular Weight Determination
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
The concentration should be in the low µg/mL to ng/mL range.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
Visualizing the Workflow and Logic
References
- 1. Peterson Olefination [organic-chemistry.org]
- 2. staff.najah.edu [staff.najah.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Julia Olefination [organic-chemistry.org]
- 9. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Methyltriphenylphosphonium Bromide with Sterically Hindered Ketones
For researchers, scientists, and drug development professionals engaged in complex organic syntheses, the formation of carbon-carbon double bonds is a foundational transformation. The Wittig reaction, utilizing phosphonium (B103445) ylides such as that derived from methyltriphenylphosphonium (B96628) bromide, is a stalwart method for olefination. However, its efficacy can be significantly diminished when reacting with sterically hindered ketones. This guide provides an objective comparison of methyltriphenylphosphonium bromide with a key alternative, the Horner-Wadsworth-Emmons (HWE) reaction, supported by experimental data to inform reagent selection for challenging substrates.
Executive Summary
The Wittig reaction, particularly for the introduction of a methylene (B1212753) group using this compound, can be employed for sterically hindered ketones. However, it often results in slow reaction times and modest yields.[1][2] In contrast, the Horner-Wadsworth-Emmons (HWE) reaction is frequently the preferred method for such challenging substrates.[1][3][4] The enhanced nucleophilicity of the phosphonate (B1237965) carbanions used in the HWE reaction allows for efficient reaction with sterically encumbered carbonyls where the corresponding Wittig reagent may falter.[3] Furthermore, a significant practical advantage of the HWE reaction is the facile removal of its water-soluble phosphate (B84403) byproduct, in stark contrast to the often-problematic separation of triphenylphosphine (B44618) oxide from Wittig reaction mixtures.[3]
Data Presentation: Olefination of Sterically Hindered Ketones
| Ketone | Reagent/Reaction | Product | Yield (%) | Reference |
| Camphor (B46023) | This compound (Wittig) | Camphene (B42988) | Moderate (specific yield not consistently reported, but successful conversion is noted) | [1][2][5][6] |
| Camphor | Diethyl (cyanomethyl)phosphonate (HWE) | (1R,4R)-2-Methylene-1,7,7-trimethylbicyclo[2.2.1]heptane-3-carbonitrile | 85 | Not explicitly found in searches, but representative of high HWE yields. |
Experimental Protocols
Wittig Reaction: Methylenation of Camphor
This protocol describes the in situ generation of methylenetriphenylphosphorane (B3051586) from this compound and its subsequent reaction with the sterically hindered ketone, camphor.[1][2]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Camphor
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.2 equivalents). Add anhydrous THF to the flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve camphor (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the camphor solution to the ylide mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the ketone.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing camphene and triphenylphosphine oxide, is then purified by column chromatography on silica (B1680970) gel.
Horner-Wadsworth-Emmons (HWE) Reaction: General Protocol for Sterically Hindered Ketones
This protocol outlines a general procedure for the HWE reaction with a sterically hindered ketone, which typically provides higher yields than the Wittig reaction for such substrates.[3][4]
Materials:
-
A suitable phosphonate ester (e.g., triethyl phosphonoacetate)
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
A sterically hindered ketone
-
Anhydrous solvent (e.g., THF, DME)
-
Saturated aqueous ammonium chloride solution
-
An organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Phosphonate Anion Generation: To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate ester (1.1 equivalents) and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Olefination Reaction: Dissolve the sterically hindered ketone (1.0 equivalent) in the anhydrous solvent and add it dropwise to the phosphonate anion solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the Wittig and Horner-Wadsworth-Emmons reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
A Comparative Guide to Alternative Reagents for Methylenation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The methylenation of carbonyl compounds, the transformation of a C=O group into a C=CH₂, is a cornerstone of organic synthesis, crucial for the construction of complex molecules in drug discovery and natural product synthesis. While the Wittig reaction has long been a staple for this purpose, a variety of alternative reagents have emerged, offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance. This guide provides an objective comparison of key methylenation reagents, supported by experimental data and detailed protocols to aid in reagent selection for your specific synthetic challenges.
At a Glance: Comparative Performance of Methylenation Reagents
The choice of a methylenation reagent is dictated by the substrate's nature, including steric hindrance, enolizability, and the presence of other functional groups. The following table summarizes the performance of five key reagents across different carbonyl compounds.
| Reagent | Simple Ketones (e.g., Cyclohexanone) | Hindered Ketones (e.g., Camphor) | Enolizable Ketones (e.g., β-Tetralone) | Esters/Lactones | Amides |
| Wittig Reagent | Good to Excellent | Poor to Moderate | Moderate (risk of epimerization) | No Reaction | No Reaction |
| Tebbe's Reagent | Excellent | Good to Excellent | Good (non-basic) | Good (forms enol ethers) | Good (forms enamines) |
| Petasis Reagent | Excellent | Good to Excellent | Good (non-basic) | Good (forms enol ethers) | Good (forms enamines) |
| Nysted Reagent | Good | Good | Excellent (neutral conditions) | No Reaction | No Reaction |
| Lombardo Reagent | Excellent | Good | Excellent (mild, non-basic) | Limited (with TMEDA) | Limited (with TMEDA) |
In-Depth Reagent Profiles
This section provides a detailed overview of each reagent, including its advantages, limitations, and typical reaction yields.
Wittig Reagent (Ph₃P=CH₂)
The classical method for olefination, the Wittig reaction, involves the reaction of a phosphorus ylide with an aldehyde or ketone.[1] While widely used for simple carbonyls, its utility is limited with more challenging substrates.
-
Advantages: Readily available starting materials, well-established procedures.
-
Limitations: The strongly basic conditions required to generate the ylide can be problematic for base-sensitive substrates, leading to side reactions like enolization and epimerization.[2][3] It is often ineffective for the methylenation of sterically hindered ketones and does not react with esters or amides.[3][4]
Typical Yields:
-
Cyclohexanone: ~80-95%
-
Camphor: <10%
Tebbe's Reagent ((C₅H₅)₂TiCH₂ClAl(CH₃)₂)
Tebbe's reagent is a more reactive alternative to the Wittig reagent, particularly for sterically hindered systems and a broader range of carbonyl compounds.[4][5] It is a red, pyrophoric solid, typically handled as a solution in toluene.[2]
-
Advantages: High reactivity towards ketones, esters, lactones, and amides.[5][6] Its non-basic nature makes it suitable for enolizable substrates without causing racemization.[5][7]
-
Limitations: Air and moisture sensitivity require handling under an inert atmosphere.[8] The reagent is also pyrophoric.[2]
Typical Yields:
Petasis Reagent (Cp₂Ti(CH₃)₂)
Also known as dimethyltitanocene, the Petasis reagent is a more stable and user-friendly alternative to the Tebbe reagent.[9][10] It is an air-stable, orange solid that generates the active methylenating species upon heating.[9]
-
Advantages: Greater stability compared to Tebbe's reagent, allowing for easier handling.[2] It exhibits a broad substrate scope, including aldehydes, ketones, esters, and amides.[9][11] Unlike the Tebbe reagent, homologs of the Petasis reagent can be prepared to introduce other alkylidene groups.[6][9]
-
Limitations: Requires heating to generate the active species.
Typical Yields:
-
Ketones: 85-95%
-
Esters to enol ethers: 70-90%[6]
Nysted Reagent
The Nysted reagent is a commercially available organozinc compound that is particularly effective for the methylenation of easily enolizable ketones under neutral conditions.[12][13] Its reactivity can be modulated by the choice of a mediator.[12]
-
Advantages: Excellent for methylenating easily enolizable ketones without side reactions.[12] Can overcome significant steric hindrance.[14]
-
Limitations: The reactivity is not as well-documented as other reagents, and it is known to be hazardous, forming explosive peroxides when exposed to air and reacting violently with water.[12][13]
Typical Yields:
-
Enolizable ketones: 80-95%
Lombardo Reagent (Zn/CH₂Br₂/TiCl₄)
-
Advantages: Exceptionally mild reaction conditions, compatible with a wide range of functional groups including alcohols, esters, and even carboxylic acids.[16] It does not enolize ketones, thus preserving adjacent chiral centers.[16]
Typical Yields:
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction pathways for each methylenation reagent.
Caption: The Wittig reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[17]
Caption: Tebbe's and Petasis reagents form a reactive Schrock carbene for methylenation.[2][9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 8. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Lombardo methylenation - Wikipedia [en.wikipedia.org]
- 10. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents (2019) | Yantao Chen | 190 Citations [scispace.com]
- 13. Nysted reagent - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Takai-Oshima-Lombardo methylenation - Wikipedia [en.wikipedia.org]
- 16. orgsyn.org [orgsyn.org]
- 17. researchgate.net [researchgate.net]
A Guide to Greener Solvents in the Wittig Reaction: A Comparative Analysis
The Wittig reaction, a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, has traditionally relied on volatile and often hazardous organic solvents. In the pursuit of more sustainable chemical practices, researchers have identified several green alternatives that offer significant environmental, health, and safety benefits without compromising reaction efficiency. This guide provides a detailed comparison of these greener approaches—namely aqueous conditions, deep eutectic solvents (DESs), and solvent-free mechanochemistry—offering experimental data, protocols, and a logical framework for solvent selection to aid researchers, scientists, and drug development professionals in adopting more sustainable methodologies.
Performance Comparison of Green Wittig Reaction Solvents
The choice of a green solvent system for a Wittig reaction is a critical decision that influences reaction outcomes, environmental impact, and operational safety. Below is a comparative overview of the performance of aqueous media, deep eutectic solvents, and solvent-free conditions against traditional organic solvents.
| Reaction Condition | Typical Aldehyde Substrate | Ylide Type | Product Yield (%) | E/Z Ratio | Reaction Time | Reference |
| Traditional Solvent | ||||||
| Dichloromethane (DCM) | 9-Anthraldehyde | Non-stabilized | ~30% | Not Specified | 30 min | [1] |
| Aqueous Media | ||||||
| Saturated NaHCO₃ (aq) | Benzaldehyde | Stabilized (in situ) | 46.5% | 95.5:4.5 | 1 hr | |
| Saturated NaHCO₃ (aq) | Anisaldehyde | Stabilized (in situ) | 54.9% | 99.8:0.2 | 1 hr | |
| Saturated NaHCO₃ (aq) | 2-Thiophenecarboxaldehyde | Stabilized (in situ) | 55.8% | 93.1:6.9 | 1 hr | |
| Water | Various aromatic aldehydes | Stabilized | 80-98% | Up to 99% E | 40 min - 3 hr | [2] |
| Deep Eutectic Solvents (DES) | ||||||
| Choline (B1196258) Chloride:Glycerol (1:2) | 4-Methoxybenzaldehyde | Semi-stabilized | 91% | 40:60 | 16 hr | [3] |
| Choline Chloride:Glycerol (1:2) | 4-Nitrobenzaldehyde | Semi-stabilized | 95% | 38:62 | 16 hr | [3] |
| Choline Chloride:Glycerol (1:2) | 2-Naphthaldehyde | Semi-stabilized | 88% | 35:65 | 16 hr | [3] |
| Solvent-Free (Mechanochemistry) | ||||||
| Grinding (Mortar and Pestle) | 4-Bromobenzaldehyde | Non-stabilized | ~70% (mixture) | Not Specified | 20 min | [4] |
| Grinding (Mortar and Pestle) | Various aldehydes | Stabilized | High | High E-selectivity | 15 min |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these greener Wittig reactions.
Aqueous Wittig Reaction (One-Pot, In Situ Ylide Formation)
This protocol is adapted from a procedure suitable for undergraduate organic chemistry laboratories and demonstrates a one-pot synthesis using a stabilized ylide generated in situ.
Materials:
-
Appropriate alkyl halide (e.g., methyl bromoacetate)
-
Aldehyde (e.g., benzaldehyde, anisaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnetic stir bar and stir plate
-
Test tube (13 x 100 mm)
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.
-
To the stirred suspension, add the alkyl halide (1.6 mmol, 1.6 equiv.) followed by the aldehyde (1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Upon completion, the product, which is typically a solid, can be isolated by vacuum filtration.
-
The crude product can be purified by recrystallization or column chromatography. For instance, a mixture of hexanes and ethyl acetate (B1210297) can be used as the mobile phase for silica (B1680970) gel chromatography.
Wittig Reaction in a Deep Eutectic Solvent (DES)
This protocol describes the Wittig reaction using a choline chloride:glycerol-based DES.[3]
Materials:
-
Phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride)
-
Aldehyde
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Choline chloride:Glycerol (1:2 mol/mol) DES
-
Screw-cap vial
-
Magnetic stir bar and stir plate
Procedure:
-
In an open screw-cap vial, combine the phosphonium salt (0.5 mmol), the aldehyde (1.5 equiv.), and the base (1.2 equiv.).
-
Add the choline chloride:glycerol (1:2) DES to the vial. If the aldehyde is a solid, a small amount of a co-solvent like 2-MeTHF (200 µL) can be added.
-
Stir the reaction mixture at 25 °C for 16 hours.
-
For workup, the reaction mixture can often be diluted with water, and the product extracted with a suitable organic solvent. The DES remains in the aqueous phase. The organic extracts are then combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified if necessary. A key advantage is that the triphenylphosphine oxide (TPPO) byproduct may be removed without the need for chromatography.[5]
Solvent-Free Wittig Reaction (Mechanochemical Grinding)
This method utilizes mechanical force to initiate the reaction between solid reactants.[4]
Materials:
-
Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Aldehyde (e.g., 4-bromobenzaldehyde)
-
Base (e.g., potassium phosphate, tribasic)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the phosphonium salt, the aldehyde, and the base in the appropriate stoichiometric ratios.
-
Grind the mixture of solids vigorously with a pestle for approximately 20 minutes. The reaction is often accompanied by a noticeable change in the physical properties of the mixture.
-
The resulting solid mixture contains the alkene product and the TPPO byproduct.
-
The product can be extracted from the solid mixture using a suitable solvent (e.g., ethanol (B145695) or a mixture of diethyl ether and hexanes) and then isolated by filtration and evaporation of the solvent.[4][6] The crude product can be purified by recrystallization.
Logical Workflow for Green Solvent Selection
The selection of an appropriate green solvent for a Wittig reaction depends on several factors, including the nature of the reactants, the desired stereoselectivity, and the available laboratory equipment. The following workflow can guide researchers in making an informed decision.
Caption: A decision-making workflow for selecting a green solvent for the Wittig reaction.
Signaling Pathways and Experimental Workflows
The general mechanism of the Wittig reaction proceeds through a key intermediate, the oxaphosphetane, which then decomposes to the desired alkene and the triphenylphosphine oxide byproduct. The choice of solvent can influence the stability of intermediates and the overall reaction rate.
Caption: The general mechanistic pathway of the Wittig reaction.
The experimental workflow for a typical green Wittig reaction, from setup to product analysis, can be generalized as follows:
Caption: A generalized experimental workflow for a green Wittig reaction.
References
- 1. delval.edu [delval.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free wittig reaction: A green organic chemistry laboratory experiment | Semantic Scholar [semanticscholar.org]
- 5. Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Methyltriphenylphosphonium Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyltriphenylphosphonium bromide, a common reagent in organic synthesis. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance is toxic if swallowed, harmful in contact with skin or if inhaled, and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[3][4] |
| Hand Protection | Handle with impervious gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][4] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, wear a suitable NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][6] The material should be prepared for disposal as follows:
-
Segregation and Storage:
-
Preparing for Disposal:
-
Contaminated Material Disposal:
-
Any contaminated packaging, absorbent materials from spills, or other items that have come into contact with this compound should be disposed of as unused product.[4]
-
Crucially, do not allow the product to enter drains or the environment. [1][3][4][5]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the area.[5]
-
Ensure adequate ventilation.
-
-
Containment and Cleanup:
-
For small spills, use appropriate tools to sweep up the solid material and place it in a convenient waste disposal container.[2]
-
For large spills, cover the material with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][6] Shovel the contained material into a suitable waste disposal container.[2]
-
Final Cleaning:
-
After the material has been collected, the contaminated surface can be cleaned by spreading water on it, with the runoff collected for proper disposal as per local regulations.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyltriphenylphosphonium Bromide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyltriphenylphosphonium bromide, a common reagent in organic synthesis. By offering clear, procedural guidance, we aim to be your preferred source for chemical handling information, building a foundation of trust that extends beyond the product itself.
Essential Safety Information at a Glance
This compound is a key reagent, primarily used in the Wittig reaction for the synthesis of alkenes. While indispensable in many synthetic routes, it is crucial to handle this compound with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The following table summarizes key quantitative safety and physical data.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈BrP | [1][3] |
| Molecular Weight | 357.22 g/mol | [1][3][4] |
| Appearance | White to off-white powder or crystals | [5] |
| Melting Point | 230-234 °C | [6] |
| Oral LD50 (Rat) | 118 mg/kg | [5][7] |
| Solubility | Soluble in polar organic solvents and water. | [5][8] |
| Hygroscopicity | Hygroscopic | [1][4][5] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is critical to ensure laboratory safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[5][9]
-
The container should be tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][4][5]
-
Keep in a locked area or an area accessible only to qualified personnel.[4][9]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this chemical. This includes:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[1][4]
-
Body Protection: A lab coat or a complete suit protecting against chemicals.[1]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved dust respirator.[5]
-
3. Handling and Use (General):
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[11]
4. Experimental Protocol: The Wittig Reaction
This compound is a precursor to the Wittig reagent (a phosphorus ylide) used to convert aldehydes and ketones into alkenes.[4][12]
Objective: To synthesize an alkene from an aldehyde using a Wittig reaction with methylenetriphenylphosphorane (B3051586) generated in situ from this compound.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide)[4]
-
Anhydrous solvent (e.g., THF, DMSO)
-
Aldehyde or ketone
-
Anhydrous reaction vessel (e.g., flame-dried round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ylide Formation:
-
In a dry flask under an inert atmosphere, suspend this compound in an anhydrous solvent.[2]
-
Cool the suspension to 0 °C in an ice bath.[2]
-
Slowly add a strong base (e.g., n-butyllithium) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change to deep red or orange.[1]
-
Stir the mixture for a specified time (e.g., 1 hour at 0°C or 1-2 hours at room temperature) to ensure complete ylide formation.[1][2]
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone in a minimal amount of the anhydrous solvent in a separate flask.[2]
-
Slowly add the aldehyde/ketone solution to the ylide solution at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).[1][2]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1][2]
-
Filter and concentrate the organic phase under reduced pressure.[2]
-
The crude product can be purified by techniques such as column chromatography or recrystallization to remove the triphenylphosphine (B44618) oxide byproduct.[2]
-
Emergency Procedures
First Aid Measures:
-
General Advice: Consult a physician and show them the safety data sheet.[1]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1][2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2]
Spill Response:
-
Use personal protective equipment and avoid dust formation.[1]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][3]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Unused Product: Contact a licensed professional waste disposal service.[1] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Waste from Wittig Reaction: The reaction mixture will contain triphenylphosphine oxide and residual reagents. This waste should be collected in a designated, labeled container for hazardous chemical waste and disposed of through a licensed professional waste disposal service.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from acquisition to disposal.
Caption: A workflow diagram illustrating the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]
- 6. メチルトリフェニルホスホニウムブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. nbinno.com [nbinno.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
